(Z)-JIB-04
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-JIB-04: A Technical Guide for Researchers
(Z)-JIB-04, also known by its NSC number 693627, is the geometric isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04.[1][2][3] In the realm of epigenetic research, this compound is predominantly utilized as a negative control due to its demonstrated inactivity in epigenetic analyses, in stark contrast to its biologically active (E)-isomer.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and appropriate experimental usage of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a pyridine (B92270) hydrazone with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine. The defining feature of its structure is the Z configuration around the C=N double bond, which is believed to be responsible for its lack of inhibitory activity against Jumonji domain-containing histone demethylases (JHDMs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and research articles.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃ClN₄ | |
| Molecular Weight | 308.77 g/mol | |
| CAS Number | 199596-24-2 | |
| Appearance | Solid powder, reported as light yellow to yellow | |
| Purity | Typically ≥97% | |
| Solubility | DMSO: 6 mg/mL (requires sonication) Water: Insoluble Ethanol: Insoluble | |
| Storage (Powder) | Long-term: -20°C (for years) Short-term: 0-4°C (for days to weeks) | |
| Storage (Solutions) | -80°C: up to 2 years -20°C: up to 1 year |
Biological Inactivity and Mechanism of Isomer-Specific Action
This compound is consistently reported to be inactive as an inhibitor of Jumonji histone demethylases. The active form, (E)-JIB-04, exerts a pan-selective inhibitory effect on JHDMs, which are α-ketoglutarate-dependent dioxygenases that play a crucial role in reversing histone lysine (B10760008) methylation. This inhibition leads to alterations in gene expression and has been shown to selectively block cancer cell growth.
The isomer-specific activity is attributed to the spatial arrangement of the molecule. Molecular modeling studies suggest that the E-isomer can adopt a conformation that allows for critical interactions within the active site of the JHDM enzyme, thereby inhibiting its function. In contrast, the Z-isomer's configuration likely prevents these necessary interactions, rendering it incapable of inhibiting the enzyme.
The following diagram illustrates the differential activity of the JIB-04 isomers on the histone demethylation pathway.
Experimental Protocols and Usage
Given its biological inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active (E)-isomer. Its use helps to ensure that any observed biological effects are due to the specific inhibition of JHDMs by (E)-JIB-04 and not from off-target effects or the general chemical scaffold.
Preparation of Stock Solutions
Due to its poor solubility in aqueous solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Protocol for a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out a desired amount of this compound powder (purity >97%). For example, to prepare 1 mL of a 10 mM solution, weigh 3.088 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution, as recommended by some suppliers.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Use in Cell-Based Assays
In cell-based assays, this compound is used at the same concentrations as the active (E)-isomer to provide a direct comparison.
Representative Experimental Workflow:
The following diagram outlines a typical workflow for comparing the effects of (E)-JIB-04 and this compound in a cell-based assay, such as a cell viability or gene expression study.
Example Experimental Concentrations:
-
Gene Expression Analysis: In studies examining changes in gene expression, H358 non-small cell lung cancer cells were treated with 500 nM of (E)- or this compound for 24 hours.
-
In Vitro Demethylase Assay: For direct measurement of histone demethylation, 2 µM of each isomer was used.
In Vivo Studies
While this compound is not expected to have in vivo efficacy due to its inactivity, it can be used in pilot studies to assess any non-specific toxicity of the chemical scaffold. The formulation for in vivo use of the active (E)-isomer typically involves a vehicle of DMSO, PEG300, Tween 80, and saline. A similar vehicle would be appropriate for this compound.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its confirmed inactivity makes it the ideal negative control for experiments involving its active counterpart, (E)-JIB-04, allowing for the confident attribution of observed biological phenomena to the specific inhibition of JHDMs. Proper understanding and utilization of this compound are crucial for rigorous and reproducible research in the field of epigenetics and drug discovery.
References
An In-depth Technical Guide to the Synthesis and Purification of (Z)-JIB-04
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-JIB-04, an isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04. While the (E)-isomer of JIB-04 is known for its biological activity, the (Z)-isomer serves as an important inactive control in research settings. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization, compiled from available chemical literature and tailored for a professional audience in drug development and chemical research.
Overview of this compound
This compound, with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is the geometric isomer of the active histone demethylase inhibitor, (E)-JIB-04. Its molecular formula is C₁₇H₁₃ClN₄, and it has a molecular weight of 308.77 g/mol . The (Z)-isomer is considered biologically inactive in epigenetic analysis and is primarily used as a negative control in studies investigating the effects of the (E)-isomer.
| Property | Value |
| IUPAC Name | (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine |
| Molecular Formula | C₁₇H₁₃ClN₄ |
| Molecular Weight | 308.77 g/mol |
| CAS Number | 199596-24-2 |
| Appearance | Light yellow solid[1] |
| Purity | ≥98% (Commercially available)[1] |
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key precursor, 5-chloro-2-hydrazinylpyridine (B1314625), from 2,5-dichloropyridine (B42133). The second step is a condensation reaction between this precursor and 2-benzoylpyridine (B47108) to form the hydrazone, which can exist as a mixture of (E) and (Z) isomers. Subsequent purification is then required to isolate the desired (Z)-isomer.
Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of similar pyridine (B92270) hydrazone derivatives and should be performed by qualified chemists in a controlled laboratory setting.
Synthesis of 5-chloro-2-hydrazinylpyridine
This procedure is adapted from methods for the synthesis of substituted hydrazinylpyridines.
Materials:
-
2,5-Dichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Butan-1-ol
-
Water (deionized)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in butan-1-ol.
-
Add hydrazine hydrate (1.5 to 1.8 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-115°C) and maintain for 10-30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid precipitate by filtration and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Dry the purified product under vacuum to yield 5-chloro-2-hydrazinylpyridine.
Synthesis of this compound
This condensation reaction will likely produce a mixture of (E) and (Z) isomers. The ratio of isomers can be influenced by reaction conditions.
Materials:
-
5-chloro-2-hydrazinylpyridine
-
2-Benzoylpyridine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-hydrazinylpyridine (1 equivalent) in ethanol.
-
Add 2-benzoylpyridine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The resulting solid is a mixture of (E)- and this compound.
Purification of this compound
The separation of the (Z)-isomer from the (E)-isomer is a critical step. This can be achieved through chromatographic methods or fractional crystallization.
Column Chromatography
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased.
-
Collect fractions and analyze them by TLC to identify the fractions containing the (Z)-isomer. Typically, the less polar isomer will elute first.
-
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Fractional Crystallization
This method relies on the differential solubility of the isomers in a particular solvent system.
Procedure:
-
Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, they may be enriched in one of the isomers. The crystals can be collected by filtration.
-
The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals.
-
The purity of each crop of crystals should be assessed by HPLC or NMR to determine the isomeric ratio.
-
This process may need to be repeated several times to achieve the desired purity of the (Z)-isomer.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as the hydrazone proton. The chemical shifts of these protons will differ from those of the (E)-isomer due to the different spatial arrangement of the substituents around the C=N double bond. |
| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those near the C=N bond, will be distinct for the (Z)-isomer. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 308.08 for [M]+ and 309.08 for [M+H]+), confirming the elemental composition. |
| HPLC | High-performance liquid chromatography can be used to determine the purity of the final product and to distinguish it from the (E)-isomer, as they will have different retention times. A purity of ≥98% is expected for the final product. |
Signaling Pathways Modulated by JIB-04 (E-isomer)
While this compound is considered the inactive isomer, understanding the biological context of its active counterpart, (E)-JIB-04, is crucial for its application as a negative control. (E)-JIB-04 is a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. By inhibiting these enzymes, it leads to alterations in histone methylation status and consequently affects gene expression. One of the key pathways modulated by (E)-JIB-04 is the PI3K-Akt signaling pathway, which is often dysregulated in cancer.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires a strong foundation in synthetic organic chemistry and purification techniques. The availability of pure this compound is essential for rigorous biological studies to validate the specific effects of its active (E)-isomer, thereby contributing to the advancement of research in epigenetics and drug discovery. Researchers should always adhere to safety protocols and use appropriate analytical methods to ensure the quality of the synthesized compound.
References
(Z)-JIB-04: A Technical Guide to Its Mechanism of Inaction as a Negative Control for Histone Demethylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of (Z)-JIB-04, focusing on its core function as an inactive stereoisomer of the potent pan-Jumonji C (JmjC) domain-containing histone demethylase (KDM) inhibitor, (E)-JIB-04. The primary utility of this compound in a research context is to serve as a specific negative control, enabling scientists to differentiate the on-target epigenetic effects of the active (E)-isomer from any potential off-target or non-specific chemical effects.
Core Concept: Stereoisomer-Specific Activity of JIB-04
JIB-04 is a pyridine (B92270) hydrazone compound that exists as two geometric isomers: (E)-JIB-04 and this compound. The pharmacological activity as a JmjC histone demethylase inhibitor resides almost exclusively in the (E)-isomer.[1] The (Z)-isomer is considered the inactive counterpart and is crucial for validating that the cellular and anti-cancer effects observed with the parent compound are a direct result of JmjC enzyme inhibition.[1][2] This isomer-specific activity is a key feature of JIB-04's molecular profile.[1]
Mechanism of Action of the Active Isomer, (E)-JIB-04
To understand the inaction of the (Z)-isomer, it is essential to first detail the mechanism of the active (E)-isomer.
(E)-JIB-04 is a pan-inhibitor of the JmjC family of histone lysine (B10760008) demethylases (KDMs). [3] These enzymes are non-heme iron(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.
Unlike many other KDM inhibitors that act as competitive inhibitors of the cofactor α-ketoglutarate, (E)-JIB-04 exhibits a different mechanism. Mechanistic studies, including X-ray crystallography and molecular docking, suggest that (E)-JIB-04 functions by disrupting the binding of molecular oxygen (O2) , another critical substrate for the demethylation reaction, within the enzyme's active site. This novel mode of action prevents the catalytic cycle from proceeding, leading to the accumulation of histone methylation marks.
The inhibition of KDMs by (E)-JIB-04 results in global and gene-specific increases in histone methylation, particularly affecting marks like H3K4me3, H3K9me3, and H3K27me3. This epigenetic reprogramming leads to widespread changes in the expression of genes involved in critical cellular processes.
Key Signaling Pathways Modulated by (E)-JIB-04
The epigenetic alterations induced by the active (E)-isomer of JIB-04 impact multiple oncogenic signaling pathways. The inaction of the (Z)-isomer means it does not significantly perturb these pathways, reinforcing its role as a negative control.
-
PI3K/Akt Signaling: In hepatocellular carcinoma and vascular smooth muscle cells, (E)-JIB-04 has been shown to downregulate the PI3K/Akt signaling pathway. This leads to reduced cell proliferation and cell cycle arrest. The mechanism can involve the KDM6B-dependent regulation of AKT2 expression.
-
Wnt/β-catenin Signaling: (E)-JIB-04 selectively targets colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway, which is crucial for their maintenance and proliferation.
-
FOXO Signaling: The inhibition of the PI3K/Akt pathway by (E)-JIB-04 can lead to the activation of FOXO transcription factors (e.g., FOXO3a), promoting the expression of cell cycle inhibitors like p21 and contributing to G1/S cell cycle arrest.
-
MAPK Signaling: Studies have also implicated (E)-JIB-04 in the modulation of the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the active (E)-JIB-04 isomer. The (Z)-isomer shows negligible activity in these assays.
Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 against JmjC Demethylases
| Target Enzyme | IC50 (nM) | Histone Mark(s) |
|---|---|---|
| JARID1A (KDM5A) | 230 | H3K4me2/3 |
| JMJD2E (KDM4E) | 340 | H3K9me3/H3K36me3 |
| JMJD2A (KDM4A) | 445 | H3K9me3/H3K36me3 |
| JMJD2B (KDM4B) | 435 | H3K9me3/H3K36me3 |
| JMJD2C (KDM4C) | 1100 | H3K9me3/H3K36me3 |
| JMJD2D (KDM4D) | 290 | H3K9me3/H3K36me3 |
| JMJD3 (KDM6B) | 855 | H3K27me2/3 |
(Data sourced from multiple studies)
Table 2: Growth Inhibitory Activity (IC50) of (E)-JIB-04 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| TC32 | Ewing Sarcoma | 0.13 |
| SK-ES-1 | Ewing Sarcoma | ~1.0 |
| A673 | Ewing Sarcoma | ~2.0 |
| H358 | Non-small Cell Lung | ~0.01-0.5 |
| A549 | Non-small Cell Lung | Not specified |
(Data sourced from Parrish et al., 2018 and other sources)
Experimental Protocols
The use of this compound as a negative control is integral to the following experimental protocols designed to validate the on-target effects of (E)-JIB-04.
5.1 In Vitro Histone Demethylase Activity Assay
-
Objective: To measure the direct inhibitory effect of JIB-04 isomers on recombinant JmjC KDM activity.
-
Methodology:
-
Recombinant JmjC enzymes (e.g., JMJD2E) are incubated with a specific methylated histone peptide substrate (e.g., H3K9me3).
-
Cofactors required for the reaction (Fe(II), α-ketoglutarate, ascorbate) are added to the reaction buffer.
-
Parallel reactions are set up with DMSO (vehicle control), varying concentrations of (E)-JIB-04, and an equimolar high concentration of this compound.
-
The reaction proceeds for a set time (e.g., 30-120 minutes) at 37°C.
-
The reaction is stopped, and the product (demethylated peptide or formaldehyde) is quantified. This can be done via various methods:
-
ELISA: Using an antibody specific to the demethylated product (e.g., H3K9me2).
-
Formaldehyde Detection: Coupling formaldehyde release to a detectable signal (e.g., NADH production).
-
Western Blot: Detecting the change in methylation state of the histone substrate.
-
-
-
Expected Outcome: (E)-JIB-04 shows dose-dependent inhibition of enzyme activity, while this compound shows little to no inhibition.
5.2 Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the effect of JIB-04 isomers on the proliferation and viability of cancer cells versus normal cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of (E)-JIB-04, a single high concentration of this compound, and a vehicle control (DMSO).
-
After a specified incubation period (e.g., 48-72 hours), a viability reagent (e.g., MTT or CCK-8) is added to each well.
-
The reagent is converted by metabolically active cells into a colored product.
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
-
Expected Outcome: (E)-JIB-04 reduces cell viability in a dose-dependent manner in sensitive cancer cell lines, while this compound has a minimal effect.
5.3 Western Blotting for Histone Marks and Signaling Proteins
-
Objective: To assess the impact of JIB-04 isomers on global histone methylation levels and key signaling proteins within the cell.
-
Methodology:
-
Cells are treated with vehicle, (E)-JIB-04, and this compound for a defined period (e.g., 24-36 hours).
-
For histone analysis, histones are acid-extracted from the cell nuclei. For total protein analysis, whole-cell lysates are prepared.
-
Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for histone marks (e.g., H3K27me3, H3K9me3), signaling proteins (e.g., p-AKT, total AKT), or cell cycle regulators (e.g., CDKN1A/p21).
-
A loading control antibody (e.g., total Histone H3, α-tubulin) is used to ensure equal protein loading.
-
An appropriate HRP-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.
-
-
Expected Outcome: Treatment with (E)-JIB-04, but not this compound, leads to an increase in specific histone methylation marks and alters the levels or phosphorylation status of target signaling proteins.
Conclusion
The mechanism of inaction of this compound is fundamental to its role as a high-fidelity negative control. While the active (E)-isomer engages with the active site of JmjC histone demethylases to block their catalytic activity, alter the epigenetic landscape, and inhibit oncogenic signaling, the (Z)-isomer demonstrates negligible inhibitory action. Its inclusion in experimental designs is a critical component of rigorous scientific inquiry, ensuring that the observed biological effects of JIB-04 can be confidently attributed to the specific inhibition of histone demethylases rather than off-target phenomena. This makes the this compound isomer an indispensable tool for researchers in the fields of epigenetics and cancer drug development.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to (Z)-JIB-04 as a Negative Control in Epigenetic Research
For Immediate Release
DALLAS, TX – December 2, 2025 – In the dynamic field of epigenetic research, the precise validation of targeted inhibitors is paramount. This technical guide provides an in-depth overview of (Z)-JIB-04, the inactive enantiomer of the pan-Jumonji C (JmjC) histone demethylase inhibitor, JIB-04. Its crucial role as a negative control is highlighted, ensuring the specific effects of its active counterpart, (E)-JIB-04, are accurately determined. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histone demethylases and their therapeutic potential.
Introduction
JIB-04 is a potent, cell-permeable small molecule that inhibits a broad range of JmjC domain-containing histone demethylases (KDMs), which are critical regulators of gene expression and are frequently dysregulated in cancer and other diseases.[1][2] JIB-04 exists as two stereoisomers: the active (E)-isomer and the inactive (Z)-isomer.[3][4] The specificity of any pharmacological inhibitor is a critical aspect of its validation. This compound serves as an essential tool in this process, allowing researchers to distinguish the on-target effects of JmjC inhibition from any potential off-target or non-specific cellular responses.
Mechanism of Action: A Tale of Two Isomers
The active (E)-isomer of JIB-04 exerts its inhibitory effect by disrupting the binding of O2 in the active site of Fe(II)-dependent histone demethylases, such as KDM4A/JMJD2A.[5] It is important to note that JIB-04 is not a competitive inhibitor of the co-substrate α-ketoglutarate. In stark contrast, this compound is epigenetically inactive, demonstrating a significantly reduced or absent ability to inhibit JmjC demethylase activity. This stark difference in activity between the two isomers provides a robust experimental control.
Comparative Efficacy: (E)-JIB-04 vs. This compound
Quantitative studies consistently demonstrate the differential activity of the (E) and (Z) isomers of JIB-04. The use of this compound as a negative control is predicated on its inability to elicit the same biological responses as the active (E)-isomer.
| Parameter | (E)-JIB-04 (Active Isomer) | This compound (Inactive Isomer) | Reference(s) |
| Cell Viability | Potently inhibits cancer cell viability (IC50 in the nM to low µM range). | Nearly 100-fold less potent in inhibiting cell viability. | |
| Gene Expression | Up-regulates over 100 genes >2-fold in H358 lung cancer cells. | No significant effect on gene expression. | |
| Enzyme Inhibition | Pan-selective inhibitor of JmjC histone demethylases. | Inactive in epigenetic analysis. | |
| Radiosensitization | Robustly sensitizes radioresistant NSCLC cells to IR. | No radiosensitizing effect observed. |
Experimental Protocols Utilizing this compound as a Negative Control
The following are detailed methodologies for key experiments where this compound is used to validate the specificity of (E)-JIB-04.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of JIB-04 isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H358 non-small cell lung cancer cells)
-
Complete cell culture medium
-
96-well plates
-
(E)-JIB-04 and this compound (stock solutions in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of (E)-JIB-04 and this compound in complete medium. A typical concentration range for (E)-JIB-04 is 0.01 to 10 µM, while this compound can be tested at a high concentration (e.g., 10 µM) to confirm its inactivity. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the respective treatments to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Clonogenic Survival Assay
Objective: To determine the long-term effect of JIB-04 isomers on the reproductive integrity of cells.
Materials:
-
Cancer cell line of interest (e.g., radioresistant NSCLC lines)
-
Complete cell culture medium
-
6-well plates
-
(E)-JIB-04 and this compound
-
Irradiation source (if assessing radiosensitization)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a fixed concentration of (E)-JIB-04, this compound (e.g., at the IC20 of the E-isomer), or vehicle (DMSO).
-
For radiosensitization studies, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) 4 hours after drug treatment.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vitro Histone Demethylase Activity Assay
Objective: To directly measure the inhibitory effect of JIB-04 isomers on the enzymatic activity of a specific JmjC histone demethylase.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2D)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate)
-
(E)-JIB-04 and this compound
-
Detection antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
ELISA-based detection system or Western blotting apparatus
Procedure:
-
In a microplate, combine the recombinant enzyme, histone peptide substrate, and assay buffer.
-
Add varying concentrations of (E)-JIB-04 or a single high concentration of this compound. Include a DMSO vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Detect the amount of demethylated product using an ELISA-based method with a specific antibody or by Western blotting.
-
Determine the IC50 value for (E)-JIB-04 and confirm the lack of inhibition by this compound.
Signaling Pathways and Experimental Workflows
The use of this compound has been instrumental in elucidating the specific signaling pathways modulated by the inhibition of JmjC histone demethylases by (E)-JIB-04.
JIB-04 Mechanism of Action and the Role of this compound
Caption: Logical relationship between JIB-04 isomers and their effect on histone demethylation.
Experimental Workflow for Validating JIB-04 Specificity
Caption: Workflow demonstrating the use of this compound as a negative control.
JIB-04 Mediated Inhibition of the PI3K/Akt Signaling Pathway
Recent studies have shown that JIB-04 can impact the PI3K/Akt signaling pathway, leading to cell cycle arrest. The use of this compound in these studies would be critical to confirm that the observed effects on this pathway are a direct consequence of JmjC inhibition.
References
- 1. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of JIB-04 Isomers: A Technical Guide
A Pan-Selective Jumonji Histone Demethylase Inhibitor with Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
JIB-04 is a novel, cell-permeable, small molecule identified as a pan-selective inhibitor of the Jumonji (JMJ) family of histone demethylases. It exhibits potent and selective anti-cancer activity both in vitro and in vivo. This technical guide provides an in-depth overview of the discovery, history, and isomeric properties of JIB-04, with a focus on its mechanism of action, quantitative activity data, and the signaling pathways it modulates. Detailed experimental protocols for key assays and the synthesis of JIB-04 isomers are also presented to facilitate further research and development.
Discovery and History
JIB-04 was identified through an innovative cell-based screen designed to discover small molecules that could modulate the epigenetic landscape of cancer cells. The screen, named Locus Derepression (LDR), utilized a mammary adenocarcinoma cell line with a stably integrated, epigenetically silenced GFP reporter gene. From the NCI's diversity set of 2,080 compounds, a pyridine (B92270) hydrazone, initially designated NSC693627, was found to induce GFP expression in a dose-dependent manner, suggesting its role as an epigenetic modulator.[1]
Further investigation revealed that NSC693627 exists as two distinct geometric isomers: (E)-JIB-04 and (Z)-JIB-04. Subsequent synthesis and testing of the pure isomers demonstrated that the (E)-isomer is the biologically active form, while the (Z)-isomer is largely inactive.[1] The discovery of JIB-04 as a non-competitive inhibitor of α-ketoglutarate, a cofactor for JMJ demethylases, distinguished it from many other known inhibitors of this enzyme class.[1]
Isomers of JIB-04
JIB-04 is a pyridine hydrazone that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond.
-
(E)-JIB-04: The active isomer, demonstrating potent inhibition of Jumonji histone demethylases and significant anti-proliferative effects against cancer cells.
-
This compound: The inactive isomer, which serves as a valuable negative control in experiments to ensure that the observed biological effects are specific to the inhibition of Jumonji demethylases by the (E)-isomer.
The selective activity of the (E)-isomer highlights the specific stereochemical requirements for binding to and inhibiting the target enzymes.
Mechanism of Action
JIB-04 functions as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and gene expression. JIB-04's inhibitory activity is not dependent on competition with the cofactor α-ketoglutarate, suggesting a distinct binding mode within the enzyme's active site.[1] By inhibiting JMJ demethylases, JIB-04 leads to an increase in histone methylation levels, which in turn alters the transcriptional landscape of cancer cells, leading to the downregulation of pro-proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[1]
Quantitative Data
The inhibitory activity of JIB-04 against various Jumonji histone demethylases has been quantified through a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230[2] |
| JMJD2E (KDM4E) | 340[2] |
| JMJD2B (KDM4B) | 435[2] |
| JMJD2A (KDM4A) | 445[2] |
| JMJD3 (KDM6B) | 855[2] |
| JMJD2C (KDM4C) | 1100[2] |
| JMJD2D (KDM4D) | 290[2] |
JIB-04 also exhibits potent anti-proliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| H358 | Non-small cell lung cancer | 100[1] |
| A549 | Non-small cell lung cancer | 250[1] |
| Various Lung and Prostate Cancer Lines | - | as low as 10[2] |
Experimental Protocols
Synthesis of JIB-04 Isomers
A detailed protocol for the synthesis of (E)- and this compound is provided in the supplementary information of the foundational paper by Wang et al., Nature Communications4 , 2035 (2013). The general scheme involves the condensation of 2-hydrazinyl-5-chloropyridine with 2-benzoylpyridine (B47108).
Materials:
-
2-Hydrazinyl-5-chloropyridine
-
2-Benzoylpyridine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure for (E/Z)-JIB-04 Mixture:
-
Dissolve 2-hydrazinyl-5-chloropyridine and 2-benzoylpyridine in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Separation of (E) and (Z) Isomers:
The (E) and (Z) isomers can be separated by fractional crystallization or column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The stereochemistry of the isomers can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Histone Demethylase Inhibition Assay (ELISA-based)
This protocol describes a general method to assess the inhibitory activity of JIB-04 against a specific Jumonji histone demethylase.
Materials:
-
Recombinant human Jumonji histone demethylase (e.g., JARID1A, JMJD2E)
-
Biotinylated histone H3 peptide substrate corresponding to the enzyme's target
-
Alpha-ketoglutarate, ascorbic acid, and (NH4)2Fe(SO4)2·6H2O as cofactors
-
Streptavidin-coated 96-well plates
-
Primary antibody against the demethylated product
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
JIB-04 (E and Z isomers) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated histone H3 peptide substrate.
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant Jumonji enzyme.
-
Add serial dilutions of JIB-04 (or DMSO as a vehicle control) to the wells.
-
Initiate the demethylation reaction by adding the enzyme mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Wash the plate to remove the reaction components.
-
Add the primary antibody against the demethylated product and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of JIB-04 and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of JIB-04 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H358, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
JIB-04 (E and Z isomers) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of JIB-04 (or DMSO as a vehicle control) in fresh culture medium.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Visualizations
JIB-04 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and stemness.
Wnt/β-catenin Signaling Pathway
JIB-04 inhibits the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. By inhibiting Jumonji demethylases, JIB-04 is thought to alter the histone methylation landscape at the promoters of Wnt target genes, leading to their transcriptional repression. This results in the downregulation of proteins involved in cell proliferation and stem cell maintenance.
PI3K/AKT/mTOR Signaling Pathway
JIB-04 has also been demonstrated to inactivate the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. JIB-04 treatment leads to a decrease in the phosphorylation of key components of this pathway, such as AKT and mTOR, ultimately resulting in the inhibition of downstream signaling and the induction of apoptosis.
Conclusion
JIB-04 represents a significant advancement in the field of epigenetic modulators. Its discovery has provided a valuable chemical tool for studying the role of Jumonji histone demethylases in cancer biology. The isomer-specific activity of JIB-04 underscores the potential for developing highly selective and potent therapeutic agents targeting epigenetic pathways. The detailed information on its activity, mechanism of action, and experimental protocols provided in this guide is intended to support and accelerate further research into JIB-04 and its analogues as potential anti-cancer drugs.
References
(Z)-JIB-04: A Technical Guide for Researchers
This technical guide provides an in-depth overview of (Z)-JIB-04, a molecule of interest in the field of epigenetics and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity (or lack thereof), and its relationship to the active E-isomer, JIB-04.
Core Compound Data
This compound is the inactive Z-isomer of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. Due to its inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active E-isomer.
| Property | Value | Reference |
| CAS Number | 199596-24-2 | [1][2][3][4][5][6] |
| Molecular Weight | 308.77 g/mol | [3] |
| Molecular Formula | C₁₇H₁₃ClN₄ | [2][3][6] |
Mechanism of Action and Biological Context
This compound is considered epigenetically inactive.[1] In contrast, its E-isomer, JIB-04, is a potent, cell-permeable inhibitor of a broad range of JmjC histone demethylases.[7][8] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression. The inhibitory action of JIB-04 is not competitive with the cofactor α-ketoglutarate.[9]
The active E-isomer of JIB-04 has been shown to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[10] It modulates several critical signaling pathways implicated in cancer progression, including the PI3K-Akt, Wnt/β-catenin, and MAPK pathways.[7][11][12] By inhibiting histone demethylases, JIB-04 can lead to alterations in gene expression, cell cycle arrest, and the suppression of tumor growth in vivo.[7][9][13] The inactivity of the (Z)-isomer makes it an ideal tool for verifying that the observed biological effects are specifically due to the inhibition of JmjC demethylases by the E-isomer.
Signaling Pathways Modulated by (E)-JIB-04
The following diagram illustrates the key signaling pathways affected by the active E-isomer of JIB-04. As the inactive isomer, this compound would not be expected to produce these effects, making it a crucial reagent for control experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JIB-04 Z-isomer|CAS 199596-24-2|DC Chemicals [dcchemicals.com]
- 6. Z-JIB-04 - LKT Labs [lktlabs.com]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity (Z)-JIB-04 for Researchers
An In-depth Resource for Scientists and Drug Development Professionals on the Inactive Isomer of a Pan-Selective Jumonji Histone Demethylase Inhibitor
This technical guide provides a comprehensive overview of high-purity (Z)-JIB-04, the inactive stereoisomer of the potent pan-selective Jumonji C (JmjC) domain-containing histone demethylase inhibitor, JIB-04. Intended for researchers, scientists, and drug development professionals, this document details the commercial availability of high-purity this compound, its crucial role as a negative control in experimental settings, and the biochemical pathways influenced by its active counterpart, the (E)-isomer. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate rigorous scientific inquiry.
Commercial Availability and Purity Specifications of this compound
High-purity this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. It is imperative for researchers to source high-purity material to guarantee the validity and reproducibility of experimental results. The (Z)-isomer serves as an essential negative control to distinguish the specific inhibitory effects of the (E)-isomer from any off-target or non-specific effects of the chemical scaffold. The identity of this compound is typically confirmed by methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
A summary of representative commercial suppliers and their stated purity for this compound is provided in the table below. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.
| Supplier | Stated Purity | CAS Number | Molecular Formula |
| MedChemExpress | 99.42%[1] | 199596-24-2[1] | C₁₇H₁₃ClN₄[1] |
| LKT Labs | ≥98%[2] | 199596-24-2[2] | C₁₇H₁₃ClN₄ |
| CD BioGlyco | ≥98% | 199596-24-2 | C₁₇H₁₃ClN₄ |
| Selleck Chemicals | 99.84% | 199596-24-2 | C₁₇H₁₃ClN₄ |
The Role of this compound as a Negative Control
The primary utility of this compound in research is as a negative control for experiments involving the active (E)-isomer. Due to its stereochemistry, the (Z)-isomer is inactive in epigenetic analysis and does not significantly inhibit the demethylase activity of Jumonji enzymes. This property is critical for attributing any observed biological effects directly to the inhibition of histone demethylases by the (E)-isomer.
Experiments have demonstrated that while the (E)-isomer of JIB-04 actively inhibits Jumonji demethylases, the (Z)-isomer shows no significant inhibitory activity. For instance, in assays measuring the enzymatic activity of JMJD2E, the (E)-isomer showed strong inhibition, whereas the (Z)-isomer had no effect. Similarly, gene expression profiling has shown that the (E)-isomer, but not the (Z)-isomer, induces significant changes in the transcription of genes involved in cell proliferation and death.
Mechanism of Action of the Active Isomer, (E)-JIB-04, and Relevant Signaling Pathways
The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the JmjC domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histones, thereby influencing chromatin structure and gene expression. JIB-04 has been shown to inhibit several JmjC demethylases, including members of the KDM4, KDM5, and KDM6 subfamilies.
The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of histone substrates, which in turn affects various downstream signaling pathways implicated in cancer and other diseases. Key pathways affected include those regulating cell cycle progression, apoptosis, and cellular senescence. For example, JIB-04 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Below is a diagram illustrating the general mechanism of action of (E)-JIB-04 and its impact on downstream cellular processes.
Quantitative Data: A Comparative Analysis
The following table summarizes the inhibitory activity of the active (E)-isomer, JIB-04, against various JmjC histone demethylases. As this compound is inactive, its IC₅₀ values are generally not reported or are exceptionally high, confirming its suitability as a negative control.
| Target Demethylase | (E)-JIB-04 IC₅₀ (nM) | Reference |
| JARID1A | 230 | |
| JMJD2E | 340 | |
| JMJD3 | 855 | |
| JMJD2A | 445 | |
| JMJD2B | 435 | |
| JMJD2C | 1100 | |
| JMJD2D | 290 |
The anti-proliferative activity of (E)-JIB-04 has been demonstrated in various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. In contrast, this compound shows significantly less or no activity.
| Cell Line | (E)-JIB-04 IC₅₀ | Reference |
| H358 (Lung Cancer) | ~100 nM | |
| A549 (Lung Cancer) | ~250 nM | |
| Ewing Sarcoma Cell Lines | 0.13 µM - 1.84 µM |
Experimental Protocols
This section provides an overview of key experimental protocols where this compound is used as a negative control. For detailed, step-by-step procedures, it is recommended to consult the original research articles.
Cell Viability Assay (MTS/CCK-8)
This assay is used to assess the effect of JIB-04 on cell proliferation.
Workflow:
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of (E)-JIB-04, this compound (as a negative control), and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48-96 hours), a solution such as MTS or CCK-8 is added to each well.
-
Following a further incubation period, the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
In Vitro Histone Demethylase Activity Assay
This assay directly measures the enzymatic activity of purified JmjC demethylases.
Methodology:
-
Purified recombinant JmjC demethylase enzyme is incubated with a histone peptide substrate (e.g., H3K9me3).
-
The reaction is carried out in a buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate).
-
(E)-JIB-04, this compound, or a vehicle control is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The demethylated product can be quantified using various methods, such as formaldehyde (B43269) release assays, ELISA, or Western blotting with specific antibodies against the methylated and demethylated histone marks.
Western Blot Analysis of Histone Methylation
This technique is used to assess changes in global histone methylation levels within cells.
Methodology:
-
Cells are treated with (E)-JIB-04, this compound, or a vehicle control for a specified time.
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
Conclusion
High-purity this compound is an indispensable tool for researchers investigating the biological roles of JmjC histone demethylases. Its inactivity as a stereoisomer of the potent inhibitor (E)-JIB-04 allows for well-controlled experiments that can confidently attribute observed effects to the specific inhibition of this class of enzymes. This technical guide has provided an overview of the commercial availability, proper use, and underlying biochemical context of this compound, and it is hoped that this information will facilitate rigorous and impactful research in the fields of epigenetics and drug discovery.
References
Navigating the Challenges of (Z)-JIB-04 Formulation: A Technical Guide to Solubility and Stability in DMSO
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of the histone demethylase inhibitor (Z)-JIB-04 in dimethyl sulfoxide (B87167) (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and presents key information in a clear, accessible format to facilitate the effective use of this compound in experimental settings.
This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] While the E-isomer is biologically active, the Z-isomer serves as a crucial negative control in research studies.[3] Proper handling and formulation of this compound are paramount for accurate and reproducible experimental outcomes. This guide addresses the critical aspects of its solubility and stability in DMSO, a commonly used solvent for this compound.
Quantitative Data Summary
The solubility of this compound in DMSO can vary, with several suppliers reporting different values. These discrepancies may arise from variations in the purity of the compound, the specific batch, the hygroscopic nature of DMSO, and the methods used for dissolution.[1] The following table summarizes the available quantitative data for the solubility and recommended storage of this compound in DMSO.
| Parameter | Value | Source |
| Solubility in DMSO | 6 mg/mL (19.43 mM) | MedchemExpress |
| 8 mg/mL (25.91 mM) | Selleck Chemicals | |
| ≥14.2 mg/mL | APExBIO | |
| 50 mg/mL (161.94 mM) | TargetMol | |
| Recommended Storage (Powder) | -20°C for 3 years | MedchemExpress, Selleck Chemicals |
| Recommended Storage (in DMSO) | -80°C for 1 to 2 years | TargetMol, MedchemExpress, Selleck Chemicals |
| -20°C for 1 year | MedchemExpress |
Note: It is often recommended to use freshly opened, anhydrous DMSO and sonication to aid dissolution. Hygroscopic DMSO can significantly impact the solubility of the product.
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method for determining the saturation solubility of this compound in DMSO using a visual method.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
Analytical balance
-
Microcentrifuge
-
HPLC system (for concentration verification)
Procedure:
-
Accurately weigh a surplus amount of this compound powder into a series of vials.
-
Add a precise volume of anhydrous DMSO to each vial to create a suspension.
-
Tightly cap the vials and vortex thoroughly for 2 minutes.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials for any undissolved solid.
-
If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant.
-
The concentration of this compound in the supernatant can be determined by a validated analytical method, such as HPLC with a standard curve, to ascertain the saturation solubility.
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a method to evaluate the stability of a this compound stock solution in DMSO over time at different storage temperatures.
Materials:
-
A stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL)
-
Storage vials
-
Freezers set to -20°C and -80°C
-
HPLC system with a validated method for this compound quantification
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the concentration and purity of this compound in the thawed solution using a validated HPLC method.
-
Compare the results to the initial (time 0) analysis to determine the extent of degradation. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
To further clarify the experimental workflows and the chemical nature of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound in DMSO.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Chemical structure of this compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, based on currently available data. The significant variation in reported solubility values underscores the importance of in-house verification. The provided experimental protocols offer a framework for researchers to determine these parameters under their specific laboratory conditions. Adherence to recommended storage conditions is critical for maintaining the integrity of this compound stock solutions and ensuring the reliability of experimental results.
References
Spectroscopic Dichotomy of (Z)-JIB-04 and (E)-JIB-04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the geometric isomers of JIB-04, a notable pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. The differential biological activities of the (E) and (Z) isomers underscore the critical importance of stereochemistry in drug design and efficacy, making a thorough understanding of their distinct spectroscopic signatures essential for researchers in oncology and epigenetics. While detailed, publicly available raw spectroscopic data for both isomers is limited, this guide synthesizes available information and presents a framework for their analysis.
Introduction to JIB-04 and Its Isomers
JIB-04 is a small molecule inhibitor of the JmjC family of histone demethylases, which play a crucial role in epigenetic regulation.[1] The therapeutic potential of JIB-04, particularly in oncology, is an area of active investigation. The molecule exists as two geometric isomers, (E)-JIB-04 and (Z)-JIB-04, which exhibit significantly different biological activities. The (E)-isomer is the biologically active form, potently inhibiting Jumonji histone demethylase activity, while the (Z)-isomer is largely inactive.[2][3] This disparity in activity highlights the stringent structural requirements for effective inhibition of the target enzymes.
A comprehensive spectroscopic analysis is therefore paramount for the unambiguous identification and characterization of each isomer, ensuring the integrity of biological and pharmacological studies. This guide will delve into the expected spectroscopic characteristics of each isomer based on their molecular structures and the general principles of spectroscopic analysis.
Molecular Structure and Predicted Spectroscopic Differences
The core chemical structure of JIB-04 features a pyridine (B92270) hydrazone moiety. The (E) and (Z) isomers are defined by the configuration around the C=N double bond. This structural difference, while subtle, gives rise to distinct electronic and steric environments for the constituent atoms, which in turn are reflected in their spectroscopic profiles.
Table 1: General Properties of this compound and (E)-JIB-04
| Property | This compound | (E)-JIB-04 |
| IUPAC Name | (2Z)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine | (2E)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine |
| CAS Number | 199596-24-2[4] | 199596-05-9[5] |
| Molecular Formula | C₁₇H₁₃ClN₄[6] | C₁₇H₁₃ClN₄[7] |
| Molecular Weight | 308.77 g/mol [4] | 308.77 g/mol [5] |
| Biological Activity | Inactive in epigenetic analysis[8] | Active inhibitor of Jumonji histone demethylases[2] |
Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the complete characterization of the JIB-04 isomers. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds and for differentiating between isomers. Both ¹H and ¹³C NMR are critical for the analysis of (Z)- and (E)-JIB-04.
Due to the limited availability of specific, publicly accessible NMR data, the following tables present expected chemical shift regions and key differences based on the known structures. The differential steric and electronic environments of the protons and carbons in the two isomers are expected to result in measurable differences in their chemical shifts.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (E)-JIB-04 | Key Differentiating Features |
| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 | Subtle shifts in the protons of the pyridine and phenyl rings adjacent to the C=N bond due to different anisotropic effects. |
| NH Proton | ~10-12 | ~10-12 | The chemical shift of the N-H proton can be sensitive to the isomeric form and solvent effects. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (E)-JIB-04 | Key Differentiating Features |
| C=N Carbon | ~140-150 | ~140-150 | The chemical shift of the imine carbon is expected to be different between the two isomers. |
| Aromatic Carbons | 110 - 160 | 110 - 160 | Minor but discernible shifts in the carbon signals of the aromatic rings. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the vibrational frequencies of the C=N and N-H bonds may be observable.
Table 4: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for (E)-JIB-04 | Key Differentiating Features |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | The position and shape of this band can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ between the isomers. |
| C=N Stretch | 1620 - 1680 | 1620 - 1680 | The exact frequency of the imine stretch may show a slight shift between the (Z) and (E) forms. |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Multiple bands are expected in this region, with minor differences in their positions and intensities. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Both isomers of JIB-04 will have the same molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₇H₁₃ClN₄). While the molecular ion peak will be identical for both isomers, there might be subtle differences in their fragmentation patterns under certain ionization conditions, although this is not always a reliable method for distinguishing geometric isomers.
Table 5: Mass Spectrometry Data
| Parameter | This compound | (E)-JIB-04 |
| Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₃ClN₄ |
| Exact Mass | 308.0829 | 308.0829 |
| [M+H]⁺ | 309.0903 | 309.0903 |
Experimental Protocols
Caption: Generalized workflow for the synthesis, separation, and spectroscopic analysis of (Z)- and (E)-JIB-04.
Synthesis and Separation: The synthesis of JIB-04 typically results in a mixture of the (E) and (Z) isomers. Separation of the individual isomers is crucial and is often achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent in an IR-transparent cell (for solutions).
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to obtain the mass-to-charge ratio.
JIB-04 Signaling Pathway Inhibition
JIB-04 exerts its biological effects by inhibiting the enzymatic activity of JmjC domain-containing histone demethylases. These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, thereby regulating gene expression. The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of specific histone lysine residues, which in turn alters chromatin structure and gene transcription, ultimately impacting cancer cell proliferation and survival.
Caption: Simplified signaling pathway illustrating the inhibitory action of (E)-JIB-04 on Jumonji histone demethylases.
Conclusion
The distinct biological activities of the (E) and (Z) isomers of JIB-04 necessitate their careful and unambiguous spectroscopic characterization. While this guide provides a framework for their analysis based on fundamental spectroscopic principles and available information, the lack of detailed, publicly accessible data highlights a gap in the current literature. The methodologies and predicted spectroscopic differences outlined herein should serve as a valuable resource for researchers working with these important epigenetic modulators, emphasizing the need for rigorous analytical chemistry to underpin robust biological and pharmacological research.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-JIB-04 - LKT Labs [lktlabs.com]
- 5. E-JIB-04 - LKT Labs [lktlabs.com]
- 6. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Utilizing (Z)-JIB-04 as a Negative Control in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 is the inactive geometric isomer of (E)-JIB-04, a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] The active (E)-isomer exerts its biological effects by inhibiting the demethylation of histone lysine (B10760008) residues, leading to alterations in gene expression and subsequent cellular responses such as cell cycle arrest and apoptosis, particularly in cancer cells.[1][4] Due to its structural similarity to the active compound but lack of significant inhibitory activity against JHDMs, this compound serves as an ideal negative control in cell culture experiments. Its use allows researchers to distinguish the specific epigenetic effects of JHDM inhibition from off-target or non-specific effects of the chemical scaffold.
Mechanism of Action
The active (E)-isomer of JIB-04 inhibits a broad range of JmjC histone demethylases, which are involved in removing methyl groups from histone tails, primarily on lysine residues of histone H3 (e.g., H3K4, H3K9, H3K27, and H3K36). This inhibition leads to a hypermethylated state of these histone marks, altering chromatin structure and gene transcription. In contrast, the (Z)-isomer of JIB-04 is epigenetically inactive and does not significantly inhibit JHDM activity. This differential activity is crucial for its function as a negative control. For instance, studies have shown that the (E)-isomer potently inhibits cancer cell viability, while the (Z)-isomer is nearly 100-fold less potent.
Data Presentation
The following table summarizes the inhibitory activity of the active (E)-JIB-04 against various JmjC histone demethylases. The (Z)-isomer is considered inactive at comparable concentrations.
| Target Demethylase | (E)-JIB-04 IC₅₀ (nM) | Reference |
| JARID1A (KDM5A) | 230 | |
| JMJD2A (KDM4A) | 445 | |
| JMJD2B (KDM4B) | 435 | |
| JMJD2C (KDM4C) | 1100 | |
| JMJD2D (KDM4D) | 290 | |
| JMJD2E (KDM4E) | 340 | |
| JMJD3 (KDM6B) | 855 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JIB-04 isomers and a typical experimental workflow for using this compound as a negative control.
Caption: Mechanism of (E)-JIB-04 vs. This compound.
Caption: Using this compound as a negative control.
Experimental Protocols
Here are detailed protocols for key experiments where this compound is used as a negative control.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of JIB-04 isomers on cell proliferation.
Materials:
-
(E)-JIB-04 and this compound (stock solutions in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of (E)-JIB-04 and this compound in complete cell culture medium. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (E)-JIB-04, this compound, or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability and calculate IC₅₀ values.
Western Blot for Histone Methylation and Apoptosis Markers
This protocol is used to analyze changes in global histone methylation levels and to detect markers of apoptosis.
Materials:
-
(E)-JIB-04 and this compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with vehicle, a specific concentration of (E)-JIB-04, and the same concentration of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin or total histone H3 to ensure equal protein loading.
In Vitro Histone Demethylase Activity Assay
This assay directly measures the inhibitory effect of JIB-04 isomers on the enzymatic activity of a specific JmjC histone demethylase.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2E)
-
(E)-JIB-04 and this compound
-
Histone peptide substrate (e.g., H3K9me3 peptide)
-
Assay buffer (containing cofactors like Fe(II), α-ketoglutarate, and ascorbate)
-
ELISA-based detection kit for the demethylated product (e.g., H3K9me2)
Protocol:
-
In a reaction well, combine the recombinant JmjC enzyme, the histone peptide substrate, and the assay buffer.
-
Add different concentrations of (E)-JIB-04, this compound, or vehicle control to the wells.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the demethylation reaction to occur.
-
Stop the reaction and use an ELISA-based method to quantify the amount of the demethylated product. This typically involves capturing the modified peptide on an antibody-coated plate and detecting it with a specific detection antibody.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀ values.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of JmjC histone demethylases. By serving as a structurally related but inactive negative control, it enables the confident attribution of observed cellular effects to the specific inhibition of JHDMs by its active counterpart, (E)-JIB-04. The rigorous use of this compound in parallel with the active compound is essential for generating robust and reliable data in the field of epigenetics and drug development.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-JIB-04 in Histone Demethylase Assays
Introduction
(Z)-JIB-04, and more potently its E-isomer, is a cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] It exerts its inhibitory effect through a novel mechanism that is not competitive with the co-substrate α-ketoglutarate, but rather involves the disruption of oxygen binding to the active site Fe(II).[2][3] This small molecule has been instrumental in elucidating the role of histone demethylases in various biological processes, particularly in cancer biology, where it has been shown to selectively inhibit cancer cell growth both in vitro and in vivo.[1][4] These application notes provide detailed protocols for the use of JIB-04 in various histone demethylase assays, intended for researchers, scientists, and drug development professionals.
Data Presentation
Inhibitory Activity of JIB-04 Against a Panel of Jumonji Histone Demethylases
The half-maximal inhibitory concentration (IC₅₀) values of JIB-04 have been determined against a range of JmjC histone demethylases using various in vitro assay formats. The data presented below is a summary from multiple independent studies.
| Target Demethylase | Alternative Name | IC₅₀ (nM) | Reference |
| JARID1A | KDM5A | 230 | [1][5] |
| JMJD2A | KDM4A | 445 | [1][5] |
| JMJD2B | KDM4B | 435 | [1][5] |
| JMJD2C | KDM4C | 1100 | [1][5] |
| JMJD2D | KDM4D | 290 | [5][6] |
| JMJD2E | KDM4E | 340 | [1][5] |
| JMJD3 | KDM6B | 855 | [1][5] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Solubility and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 308.76 g/mol | [1] |
| Formula | C₁₇H₁₃ClN₄ | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store powder at +4°C. Store stock solutions at -20°C or -80°C. | [1] |
To prepare a 10 mM stock solution of JIB-04, dissolve 3.09 mg of JIB-04 in 1 mL of DMSO. For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay (ELISA-based)
This protocol describes a general method to determine the IC₅₀ of JIB-04 against a specific JmjC histone demethylase using an ELISA-based format.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2A, JARID1A)
-
Histone peptide substrate corresponding to the enzyme's target (e.g., H3K9me3 peptide for JMJD2A)
-
JIB-04
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween 20, 120 nM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate[6]
-
Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plate (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the histone peptide substrate according to the manufacturer's instructions or established protocols. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare serial dilutions of JIB-04 in the Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add the JIB-04 dilutions or controls to the wells.
-
Add the recombinant JmjC histone demethylase to all wells except the no-enzyme control. The final enzyme concentration should be in the linear range of the assay (e.g., 10-200 ng/well).[6]
-
Incubate the plate at 37°C for 1-2 hours.[6]
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary antibody diluted in a suitable blocking buffer and incubate at room temperature for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
-
Wash the wells and add the TMB substrate. Incubate until a sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each JIB-04 concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Cellular Assay for Global Histone Methylation
This protocol describes the assessment of changes in global histone methylation levels in cells treated with JIB-04 using Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JIB-04
-
DMSO (vehicle control)
-
PBS
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JIB-04 (e.g., 0.1 - 10 µM) or DMSO for the desired duration (e.g., 24-72 hours).[7][8]
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Extract histones using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the histone methylation marks of interest and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the specific histone methylation marks to the total histone H3 loading control.
Visualizations
Mechanism of Action of JIB-04
Caption: Mechanism of JIB-04 inhibition of JmjC histone demethylases.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for an ELISA-based in vitro histone demethylase inhibition assay.
Experimental Workflow for Cellular Histone Methylation Analysis
Caption: Workflow for analyzing cellular histone methylation levels after JIB-04 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
recommended working concentration for (Z)-JIB-04 in vitro
(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. It has been demonstrated to selectively induce apoptosis and inhibit the proliferation of various cancer cell lines while exhibiting lower toxicity towards normal cells. These application notes provide a summary of recommended working concentrations and detailed protocols for in vitro use.
Mechanism of Action
This compound inhibits the enzymatic activity of multiple JmjC histone demethylases, which are responsible for removing methyl groups from histone lysine (B10760008) residues. This inhibition leads to alterations in gene expression, ultimately affecting cellular processes such as proliferation, cell cycle, and apoptosis.[1] JIB-04 has been shown to impact several signaling pathways, including the PI3K-Akt pathway, leading to cell cycle arrest and the inhibition of cancer stem-like cell properties in hepatocellular carcinoma cells.[2]
Data Presentation: Recommended Working Concentrations
The effective concentration of this compound in vitro is cell-type and assay-dependent. The following table summarizes reported concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line Type | Assay | Recommended Concentration Range | Reference |
| Ewing Sarcoma Cell Lines (TC32, A4573, etc.) | MTT Assay (Growth Inhibition) | 0.13 µM - 1.84 µM (IC50 after 48h) | [3] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Cell Viability (CCK-8 & LDH) | 0.1 µM - 10 µM (little toxicity below 1 µM) | [4] |
| Hepatocellular Carcinoma (HCC) Cells (PLC/PRF/5, Huh7) | Cell Proliferation (CCK-8) | 6 µM (for 24-96h treatment) | [2] |
| Lung and Prostate Cancer Cell Lines | Growth Inhibition | As low as 10 nM | |
| Glioblastoma (GB) Cell Lines | Inhibition of Proliferation | 2500 nM (2.5 µM) | |
| Cardiomyocytes (H9c2) | Inhibition of Ang II-induced markers | 2.5 µM, 5 µM, 10 µM | |
| Various Cancer Cell Lines | Inhibition of H3K9me3 demethylase activity | 500 nM |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a tetrazolium-based assay like MTT or MTS.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 490 nm for MTS) using a microplate reader.
Western Blot Analysis of Histone Methylation
This protocol outlines the steps to assess changes in global histone methylation levels following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acid extraction buffers for histones (optional, but recommended)
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3) and total histones (e.g., H3) for loading control.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells. For histone analysis, acid extraction is often preferred to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 5 µg of acid-extracted histones) onto a high-percentage SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Adding a small amount of SDS (e.g., 0.01%) to the transfer buffer can improve the transfer of basic histone proteins.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the bands using an imaging system.
Caspase-3 Activity Assay
This protocol provides a method to measure the induction of apoptosis by this compound by quantifying the activity of caspase-3.
Materials:
-
This compound
-
Cell lysis buffer for caspase assays
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentration and for a suitable duration to induce apoptosis. Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the lysates to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay. The increase in signal is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (Z)-JIB-04 in ChIP-seq Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to (Z)-JIB-04 as a Negative Control
This compound is the geometrically inactive isomer of JIB-04, a potent pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Due to its structural conformation, this compound does not effectively bind to the active site of these enzymes and therefore does not inhibit their demethylase activity. This inert property makes this compound an ideal negative control for experiments utilizing the active (E)-JIB-04 isomer. Incorporating this compound in a Chromatin Immunoprecipitation sequencing (ChIP-seq) experimental design is crucial for distinguishing specific effects of JmjC inhibition from off-target or vehicle-related effects. By comparing the results from (E)-JIB-04-treated, this compound-treated, and vehicle-treated (e.g., DMSO) cells, researchers can confidently attribute changes in histone methylation and gene expression to the specific inhibition of JmjC demethylases.
Mechanism of Action of JmjC Histone Demethylases
JmjC domain-containing histone demethylases are a large family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails. This process is crucial for modulating chromatin structure and gene expression. The active (E)-isomer of JIB-04 inhibits these enzymes, leading to an accumulation of histone methylation marks, which can be quantified by ChIP-seq.
Data Presentation: Comparative Effects of JIB-04 Isomers
The following tables summarize the differential effects of the active (E)-JIB-04 and the inactive this compound on histone demethylase activity, global histone methylation levels, and gene expression, as reported in various studies.
Table 1: Effect of JIB-04 Isomers on H3K9me3 Demethylase Activity in H358 NSCLC cells [1]
| Treatment (0.1–2 µM) | H3K9me3 Demethylase Activity |
| DMSO (Vehicle) | No significant change |
| This compound | No significant change |
| (E)-JIB-04 | Significant decrease |
Table 2: Global Histone Methylation Changes in Response to (E)-JIB-04 Treatment in Ewing Sarcoma and Hepatocellular Carcinoma Cells [2][3]
| Histone Mark | Cell Line | Fold Change vs. Vehicle (E)-JIB-04 |
| H3K4me3 | A673 | ~1.5-fold increase |
| SK-N-MC | ~2-fold increase | |
| H3K9me3 | A673 | Slight increase |
| HCC cells | Increased | |
| H3K27me3 | SK-ES-1, SK-N-MC, A673 | 2 to 4-fold increase |
| HCC cells | Increased | |
| H3K36me2/3 | HCC cells | Increased |
(Note: In the referenced studies, this compound was shown to have no significant effect on these histone marks, similar to the vehicle control.)
Table 3: Differential Gene Expression in H358 NSCLC Cells Treated with JIB-04 Isomers (500 nM for 4 hours) [1]
| Treatment | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) |
| This compound | No significant change from control | No significant change from control |
| (E)-JIB-04 | > 100 | ~ 20 |
Experimental Protocols
This section provides a detailed protocol for a ChIP-seq experiment designed to assess the impact of JmjC inhibition on histone methylation, incorporating this compound as a negative control.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at a density that will result in 80-90% confluency at the time of harvesting.
-
Treatment Groups: Prepare three treatment groups:
-
Vehicle Control: Treat cells with the same volume of DMSO (or other solvent used to dissolve JIB-04) as the other groups.
-
This compound (Inactive Control): Treat cells with this compound at the desired final concentration (e.g., 1 µM).
-
(E)-JIB-04 (Active Inhibitor): Treat cells with (E)-JIB-04 at the same final concentration as the (Z)-isomer.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours). The optimal time should be determined empirically for the cell line and target of interest.
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard cross-linking ChIP procedures.
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific to the histone mark of interest (e.g., anti-H3K27me3) and a negative control antibody (e.g., IgG).
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for designing and interpreting your this compound inclusive ChIP-seq experiments.
Caption: ChIP-seq workflow with this compound.
Caption: (E)-JIB-04 mechanism of action.
Caption: Rationale for using this compound.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol to Validate the Inactivity of (Z)-JIB-04
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to demonstrate the lack of biological effect of (Z)-JIB-04, the inactive isomer of the pan-Jumonji C (JmjC) domain-containing histone demethylase (JHDM) inhibitor, JIB-04. The active (E)-isomer of JIB-04 is known to inhibit JHDMs, leading to an increase in histone methylation marks such as H3K9me3 and H3K27me3.[1][2] This protocol uses the (Z)-isomer as a crucial negative control to ensure that any observed effects from the (E)-isomer are specific to its inhibitory action.
Signaling Pathway: JmjC Histone Demethylase Inhibition
JmjC domain-containing histone demethylases (JHDMs) are enzymes that remove methyl groups from lysine (B10760008) residues on histone tails, a key process in epigenetic regulation.[3] The active (E)-isomer of JIB-04 specifically inhibits this activity, preventing the removal of methyl marks.[4][5] In contrast, the (Z)-isomer is structurally configured to be inactive and should not inhibit the demethylase, leaving histone methylation levels unchanged.
Caption: Mechanism of JmjC demethylase inhibition by JIB-04 isomers.
Experimental Protocol
This protocol is optimized for detecting changes in histone methylation in cultured cells.
2.1. Materials and Reagents
-
Cell Lines: A cell line known to be sensitive to (E)-JIB-04 (e.g., H358, A549 lung cancer cells).[5]
-
Compounds: (E)-JIB-04 (active isomer), this compound (inactive isomer), DMSO (vehicle control).
-
Cell Culture: Standard cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: 15% Tris-Glycine gels, 2x Laemmli sample buffer.[6]
-
Transfer: 0.2 µm Nitrocellulose membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[7]
-
Blocking: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][8]
-
Primary Antibodies:
-
Rabbit anti-H3K9me3
-
Rabbit anti-H3K27me3
-
Rabbit anti-Total Histone H3 (Loading Control)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
2.2. Procedure
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells for 24-48 hours with:
-
Vehicle control (e.g., 0.1% DMSO).
-
(E)-JIB-04 (effective concentration, e.g., 500 nM).[5]
-
This compound (same concentration as the E-isomer).
-
-
Prepare triplicate plates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.[9]
-
Add 1 mL of ice-cold supplemented RIPA buffer to each 10 cm plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[6]
-
Load 15-20 µg of protein per lane onto a 15% Tris-Glycine gel. Include a pre-stained protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with primary antibody (e.g., anti-H3K9me3, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for Total Histone H3 as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the histone modification mark to the Total Histone H3 signal for each lane.
-
Experimental Workflow
Caption: Western blot workflow for analyzing JIB-04 effects.
Data Presentation and Interpretation
The results should demonstrate a clear difference in the activity between the two JIB-04 isomers. Quantitative data from densitometry should be summarized as shown below.
Table 1: Hypothetical Densitometry Analysis of Histone Methylation
| Treatment Group | Target Protein | Normalized Intensity (Mean ± SD) | Fold Change vs. Vehicle | P-value (vs. Vehicle) |
| Vehicle (DMSO) | H3K9me3 | 1.00 ± 0.12 | 1.0 | - |
| H3K27me3 | 1.00 ± 0.09 | 1.0 | - | |
| (E)-JIB-04 (500 nM) | H3K9me3 | 2.45 ± 0.21 | 2.45 | < 0.01 |
| H3K27me3 | 2.81 ± 0.25 | 2.81 | < 0.01 | |
| This compound (500 nM) | H3K9me3 | 1.05 ± 0.15 | 1.05 | > 0.05 (n.s.) |
| H3K27me3 | 0.98 ± 0.11 | 0.98 | > 0.05 (n.s.) | |
| Data are represented as mean ± standard deviation (n=3). Intensity is normalized to Total Histone H3 loading control. Statistical significance determined by Student's t-test. n.s. = not significant. |
Interpretation:
-
Vehicle Control: Establishes the baseline level of histone methylation.
-
(E)-JIB-04: A significant increase in the normalized intensity for H3K9me3 and H3K27me3 is expected, confirming that the active isomer effectively inhibits JmjC demethylases, leading to an accumulation of these methylation marks.[11]
-
This compound: The normalized intensity for both histone marks should show no statistically significant difference compared to the vehicle control. This result validates that the (Z)-isomer is inactive at the tested concentration and serves as a proper negative control for the experiment.[2][5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for (Z)-JIB-04 in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-JIB-04 is the inactive Z-isomer of the pan-selective Jumonji histone demethylase (JDM) inhibitor, JIB-04. In contrast to its active E-isomer, this compound demonstrates significantly reduced or no inhibitory activity against JDM enzymes.[1][2][3] This property makes it an ideal negative control for high-throughput screening (HTS) campaigns and other experiments designed to investigate the specific effects of JDM inhibition by the active E-isomer. The use of this compound allows researchers to distinguish between on-target effects of JDM inhibition and off-target or non-specific effects of the chemical scaffold.
These application notes provide detailed protocols for utilizing this compound as a negative control in various HTS assays, ensuring the generation of robust and reliable data.
Mechanism of Action and Role as a Negative Control
The active E-isomer of JIB-04 is a potent, cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It is not a competitive inhibitor of α-ketoglutarate, a key cofactor for these enzymes.[4] The inhibitory activity of JIB-04 is isomer-specific, with the E-isomer being significantly more potent than the Z-isomer.[1] this compound is considered inactive in epigenetic analysis and serves as a crucial tool to validate that the observed biological effects of the E-isomer are due to the specific inhibition of Jumonji demethylases and not due to other, non-specific interactions of the compound with cellular components.
Data Presentation
Table 1: Comparative Activity of JIB-04 Isomers
| Isomer | Target | IC50 (nM) | Activity | Reference |
| (E)-JIB-04 | JARID1A | 230 | Active | |
| (E)-JIB-04 | JMJD2E | 340 | Active | |
| (E)-JIB-04 | JMJD3 | 855 | Active | |
| (E)-JIB-04 | JMJD2A | 445 | Active | |
| (E)-JIB-04 | JMJD2B | 435 | Active | |
| (E)-JIB-04 | JMJD2C | 1100 | Active | |
| (E)-JIB-04 | JMJD2D | 290 | Active | |
| This compound | Jumonji Demethylases | >100-fold less potent than E-isomer | Inactive |
Mandatory Visualization
Caption: Signaling pathway of (E)-JIB-04 and the role of this compound.
Experimental Protocols
High-Throughput Cell Viability Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of compounds on cultured cells in a 96-well or 384-well format. This compound is used as a negative control to demonstrate the specificity of the active E-isomer.
Materials:
-
Cancer cell line of interest (e.g., H358, A549)
-
Complete cell culture medium
-
(E)-JIB-04 and this compound (dissolved in DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well or 384-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of (E)-JIB-04 and this compound in culture medium. A typical concentration range for the E-isomer is 10 nM to 10 µM.
-
For this compound, use concentrations identical to the E-isomer to serve as a direct negative control. A single high concentration (e.g., 10 µM) can also be used.
-
Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.
-
Remove the old medium from the cell plates and add the medium containing the compounds.
-
-
Incubation:
-
Incubate the plates for 48-96 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot dose-response curves and calculate IC50 values for the E-isomer.
-
Compare the activity of the E-isomer to the Z-isomer. The Z-isomer is expected to show minimal to no effect on cell viability at the tested concentrations.
-
Caption: Workflow for a high-throughput cell viability assay.
High-Throughput In-Cell Western or Immunofluorescence Assay
This protocol is for the quantitative detection of histone methylation marks or other protein targets within cells in a multi-well plate format. This compound is used to confirm that changes in protein levels or post-translational modifications are specific to the inhibition of Jumonji demethylases.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(E)-JIB-04 and this compound (dissolved in DMSO)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me3)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or plate reader with fluorescence capabilities
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, seeding cells in black-walled plates. A recommended concentration for demonstrating isomer-specific effects is 500 nM for both (E)- and this compound, with a 24-hour treatment duration.
-
-
Cell Fixation and Permeabilization:
-
After incubation, carefully remove the medium.
-
Wash cells with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.
-
Quantify the fluorescence intensity of the target protein or histone mark per cell or per well.
-
Normalize the data to the vehicle control.
-
Compare the effects of (E)-JIB-04 and this compound. A significant change in the signal should be observed with the E-isomer but not with the Z-isomer.
-
Caption: Workflow for a high-throughput immunofluorescence assay.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its inactivity relative to the E-isomer provides a stringent control for ensuring that the observed effects in high-throughput screens and other assays are a direct consequence of JDM inhibition. The protocols outlined in these application notes provide a framework for the effective use of this compound as a negative control, thereby enhancing the reliability and interpretability of experimental results.
References
Application Notes and Protocols for the Use of (Z)-JIB-04 in CRISPR-Based Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-based epigenetic editing has emerged as a powerful tool for dissecting the causal links between specific epigenetic modifications and gene regulation. By fusing catalytically inactive Cas9 (dCas9) to epigenetic effector domains, researchers can precisely deposit or remove histone marks at targeted genomic loci. However, the dynamic nature of the epigenome, maintained by a balance of "writer" and "eraser" enzymes, can sometimes limit the magnitude and duration of the desired epigenetic change.
(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3][4][5] These enzymes are responsible for removing methyl groups from histone lysine (B10760008) residues, acting as "erasers" of histone methylation. By inhibiting the JmjC family of demethylases, JIB-04 can prevent the removal of histone methylation marks, leading to their accumulation.[1][5] This application note explores the rationale and provides protocols for using this compound to enhance the efficacy and stability of CRISPR-based epigenetic editing, particularly for studies involving targeted gene activation or repression through histone methylation.
Mechanism of Action and Synergy with CRISPR Epigenetic Editors
This compound inhibits a broad range of JmjC demethylases, which target various histone methylation marks, including H3K4me3, H3K9me3, and H3K27me3.[1][2] In the context of CRISPR-based epigenetic studies, JIB-04 can be used to create a cellular environment that is permissive to the desired epigenetic change.
For instance, when using a dCas9 fusion to a histone methyltransferase (e.g., dCas9-SETD1A for H3K4me3 deposition to activate a gene), the co-administration of JIB-04 can inhibit the endogenous JmjC demethylases that would otherwise remove these newly deposited marks. This synergistic action is expected to lead to a more robust and sustained accumulation of the desired histone modification at the target locus, resulting in a stronger and more lasting effect on gene expression.
A proposed mechanism for this synergy is the inhibition of the enzymatic counter-activity that would otherwise erase the targeted epigenetic modification. This allows for a more pronounced and stable alteration of the local chromatin state, thereby potentiating the effect of the CRISPR-based editor.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on various JmjC demethylases and its effect on cancer cell lines. This data is crucial for determining the appropriate working concentrations for your experiments.
Table 1: In Vitro Inhibitory Activity of this compound against JmjC Histone Demethylases
| JmjC Demethylase | IC50 (nM) | Histone Target(s) | Reference(s) |
| JARID1A (KDM5A) | 230 | H3K4me3/me2 | [2][4][6] |
| JMJD2E (KDM4E) | 340 | H3K9me3/me2, H3K36me3/me2 | [2][4][6] |
| JMJD2A (KDM4A) | 445 | H3K9me3/me2, H3K36me3/me2 | [2][4][6] |
| JMJD2B (KDM4B) | 435 | H3K9me3/me2, H3K36me3/me2 | [2][4][6] |
| JMJD2C (KDM4C) | 1100 | H3K9me3/me2, H3K36me3/me2 | [2][4][6] |
| JMJD3 (KDM6B) | 855 | H3K27me3/me2 | [2][4][6] |
| JMJD2D (KDM4D) | 290 | H3K9me3/me2, H3K36me3/me2 | [6] |
Table 2: Growth Inhibitory Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| TC32 | Ewing Sarcoma | 0.13 | [1] |
| A4573 | Ewing Sarcoma | 1.84 | [1] |
| H358 | Non-small cell lung cancer | ~0.1 | [5] |
| A549 | Non-small cell lung cancer | ~0.25 | [5] |
| HCT116 | Colorectal Cancer | Not specified, effective at 2µM | [7] |
| HT29 | Colorectal Cancer | Not specified, effective at 2µM | [7] |
| DLD-1 | Colorectal Cancer | Not specified, effective at 2µM | [7] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the general procedure for treating adherent mammalian cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells of interest
-
Standard cell culture plates and equipment
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase during the treatment period.
-
Allow the cells to adhere and grow for 16-24 hours.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a working solution of JIB-04 by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 5 µM) to determine the optimal non-toxic concentration for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO used for the highest JIB-04 concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP).
-
Protocol 2: Combined Use of this compound with CRISPR-dCas9 for Targeted Gene Activation
This protocol provides a framework for using this compound to enhance gene activation mediated by a dCas9-activator fusion protein (e.g., dCas9-VPR or dCas9-p300).
Materials:
-
Plasmids encoding the dCas9-activator and the specific single-guide RNA (sgRNA) targeting the promoter of the gene of interest.
-
Transfection reagent suitable for your cell line.
-
This compound stock solution (10 mM in DMSO).
-
Complete cell culture medium.
-
Cells of interest.
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the following day, co-transfect the cells with the dCas9-activator and sgRNA plasmids using your preferred transfection method. Include appropriate controls, such as a non-targeting sgRNA.
-
-
This compound Treatment:
-
24 hours post-transfection, remove the transfection medium and replace it with fresh complete medium containing either this compound at the predetermined optimal concentration or a DMSO vehicle control.
-
Experimental groups should include:
-
No treatment control
-
dCas9-activator + targeting sgRNA + DMSO
-
dCas9-activator + targeting sgRNA + this compound
-
This compound alone
-
dCas9-activator + non-targeting sgRNA + this compound
-
-
-
Incubation and Harvesting:
-
Incubate the cells for an additional 48-72 hours.
-
Harvest the cells for downstream analysis.
-
-
Analysis:
-
Gene Expression Analysis: Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target gene.
-
Histone Modification Analysis: Perform Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) using an antibody specific for the histone mark being deposited (e.g., H3K4me3 or H3K27ac) to assess the enrichment of this mark at the target gene promoter.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
Conclusion
The use of this compound in conjunction with CRISPR-based epigenetic editing tools presents a promising strategy to enhance the magnitude and stability of targeted epigenetic modifications. By inhibiting the enzymatic erasure of histone methylation, JIB-04 can potentiate the effects of dCas9-based editors, providing a more robust system for studying the functional consequences of specific epigenetic marks. The protocols and data provided in this application note serve as a guide for researchers to design and implement experiments that leverage this synergistic approach. As with any pharmacological agent, it is essential to perform initial dose-response experiments to determine the optimal, non-toxic concentration of this compound for the specific cell type and experimental conditions being used.
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of (Z)-JIB-04 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pan-selective Jumonji histone demethylase inhibitor, (Z)-JIB-04.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase family. It has been shown to inhibit several members of this family with varying potency. The active E-isomer of JIB-04 shows inhibitory activity against multiple Jumonji demethylases, and while the (Z)-isomer is often used as a negative control, it's important to verify its inactivity in your specific experimental setup.[1]
Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 Against Jumonji Histone Demethylases [2]
| Target | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2D (KDM4D) | 290 |
| JMJD2E (KDM4E) | 340 |
| JMJD2B (KDM4B) | 435 |
| JMJD2A (KDM4A) | 445 |
| JMJD3 (KDM6B) | 855 |
| JMJD2C (KDM4C) | 1100 |
Q2: What is the mechanism of action of JIB-04?
JIB-04 is not a competitive inhibitor of α-ketoglutarate, a key cofactor for JmjC demethylases.[1][3] Instead, it is believed to function by disrupting the binding of O2 within the active site of the enzyme. Its inhibitory activity has been shown to be more potent in low-oxygen (hypoxic) environments. The E-isomer is the active form of the molecule, while the Z-isomer is considered inactive and can be used as a negative control in experiments.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent cellular effects at high concentrations.
Possible Cause: Off-target effects. At high concentrations, small molecule inhibitors can bind to proteins other than their intended targets, leading to unforeseen biological consequences.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that JIB-04 is engaging its intended Jumonji targets in your cellular system. This can be done by observing changes in the methylation status of relevant histone lysines (e.g., H3K4me3, H3K9me3, H3K27me3) via Western blot. An increase in these methylation marks upon JIB-04 treatment would indicate on-target activity.
-
Perform a Dose-Response Curve: Determine the minimal concentration of JIB-04 required to achieve the desired on-target effect. Use the lowest effective concentration to minimize the risk of off-target binding. Cellular IC50 values for growth inhibition can be as low as 10 nM in some cancer cell lines.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to identify direct targets of JIB-04 in a cellular context. This method assesses the thermal stability of proteins upon ligand binding. An increase in the thermal stability of a protein in the presence of JIB-04 suggests a direct interaction.
Problem 2: Compound precipitation in cell culture media.
Possible Cause: Poor solubility of JIB-04 in aqueous solutions.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of JIB-04 in a suitable organic solvent like DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Final Dilution: When preparing the final working concentration in your cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and non-toxic to your cells. Add the JIB-04 stock solution to the media and mix thoroughly immediately before adding to the cells.
-
Visual Inspection: Before treating your cells, visually inspect the media for any signs of precipitation. If precipitation is observed, prepare a fresh dilution.
Problem 3: Inconsistent results between experiments.
Possible Cause: Variability in experimental conditions or compound integrity.
Troubleshooting Steps:
-
Use of the Inactive (Z)-Isomer as a Control: Always include the inactive (Z)-isomer of JIB-04 as a negative control in your experiments. This will help you to distinguish between specific on-target effects of the active (E)-isomer and non-specific or off-target effects.
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions between experiments.
-
Verify Compound Integrity: If you suspect compound degradation, you can verify its activity using a simple in vitro demethylase assay with a recombinant Jumonji enzyme.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of JIB-04 binding to its target proteins in intact cells.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., a specific Jumonji demethylase) using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of JIB-04 indicates target engagement.
Protocol 2: In Vitro Histone Demethylase Assay
This protocol can be used to assess the direct inhibitory effect of JIB-04 on the activity of a recombinant Jumonji histone demethylase.
Workflow Diagram:
Caption: Workflow for an in vitro histone demethylase assay.
Detailed Steps:
-
Reaction Mixture: Prepare a reaction mixture containing a recombinant Jumonji enzyme, a methylated histone peptide substrate (e.g., H3K9me3), and necessary cofactors (Fe(II), α-ketoglutarate, and ascorbate) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 1 hour).
-
Detection: Stop the reaction and detect the amount of demethylated product. This can be done using various methods, such as an ELISA-based assay that detects the demethylated epitope or by measuring the formaldehyde (B43269) by-product.
-
Data Analysis: Plot the percentage of inhibition against the JIB-04 concentration to determine the IC50 value.
Signaling Pathways Affected by JIB-04
High concentrations of JIB-04 may lead to off-target effects that can influence various signaling pathways. While the primary effect is on histone methylation, downstream consequences on gene expression can impact cellular signaling.
Diagram of Potential JIB-04 Effects on Signaling Pathways:
Caption: Potential on- and off-target effects of JIB-04 on cellular pathways.
Disclaimer: This information is for research purposes only. The off-target effects of this compound at high concentrations are not yet fully characterized. Researchers should carefully validate their results and consider the possibility of off-target activities, especially when using high concentrations of the inhibitor.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with (Z)-JIB-04 control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the (Z)-JIB-04 control in their experiments.
Troubleshooting Guide
Question: I am observing biological activity with my this compound control, which is supposed to be inactive. Why is this happening?
Answer:
While this compound is widely regarded as the inactive isomer of the pan-Jumonji histone demethylase inhibitor JIB-04, several factors could contribute to unexpected activity. Here is a step-by-step guide to troubleshoot this issue.
1. Verify Isomer Purity and Identity:
-
Isomer Contamination: The most common reason for unexpected activity is contamination of the this compound stock with the active (E)-isomer. Even small amounts of the (E)-isomer can lead to significant biological effects.
-
Recommendation: We recommend verifying the isomeric purity of your this compound sample using analytical techniques such as HPLC or NMR spectroscopy. If possible, obtain a new, certified pure lot of this compound.
2. Review Experimental Conditions:
-
Concentration: Although generally inactive, some studies have reported dose-dependent effects of this compound at higher concentrations.[1] It is crucial to use the lowest effective concentration for the active (E)-isomer as a reference and maintain a consistent concentration for the this compound control.
-
Cell Line Specificity: The cellular context can influence the response to small molecules. Some cell lines may be unusually sensitive or exhibit off-target effects. For instance, in SKOV3 ovarian cancer cells, both (E) and this compound isomers have demonstrated dose-dependent growth inhibitory effects at lower concentrations.[1]
-
Recommendation: Perform a dose-response curve for both (E) and this compound in your specific cell line to determine the optimal concentration and to assess any potential activity of the Z-isomer.
3. Check for Off-Target Effects:
-
Iron Chelation: At high concentrations, JIB-04 may exhibit some iron chelation activity, which could contribute to off-target effects, as Jumonji demethylases are iron-dependent enzymes.[2]
-
Recommendation: Ensure that the working concentration of JIB-04 is well below the threshold for significant iron chelation.
4. Examine the Experimental Protocol:
-
Solvent and Solubility: this compound is typically dissolved in DMSO.[2][3] Improper dissolution or precipitation of the compound in the culture medium can lead to inconsistent results.
-
Recommendation: Refer to the detailed experimental protocol below and ensure proper handling and dissolution of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between (E)-JIB-04 and this compound?
A1: JIB-04 exists as two stereoisomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer is the active form that acts as a pan-selective inhibitor of the Jumonji family of histone demethylases. The (Z)-isomer is considered the inactive control and is often used in experiments to demonstrate the specificity of the effects observed with the (E)-isomer.
Q2: What is the mechanism of action of the active (E)-JIB-04?
A2: (E)-JIB-04 is a non-competitive inhibitor with respect to α-ketoglutarate, a cofactor for Jumonji demethylases. It functions by disrupting the binding of O2 in the enzyme's active site. This inhibition leads to an increase in histone methylation levels, particularly H3K4me3, H3K9me3, and H3K27me3, which in turn affects gene expression and can induce anti-proliferative and pro-apoptotic effects in cancer cells.
Q3: Are there any known off-target effects of JIB-04?
A3: JIB-04 is considered selective for Jumonji demethylases over other histone-modifying enzymes and other iron-dependent hydroxylases. However, at high concentrations, there is a possibility of iron chelation which could lead to non-specific effects.
Quantitative Data Summary
Table 1: IC50 Values of (E)-JIB-04 for Various Jumonji Demethylases
| Jumonji Demethylase | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD3 | 855 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
Data sourced from MedchemExpress and Selleck Chemicals.
Table 2: Comparison of (E)-JIB-04 and this compound
| Feature | (E)-JIB-04 | This compound |
| Activity | Active Isomer | Inactive Isomer (Control) |
| Primary Function | Pan-selective inhibitor of Jumonji histone demethylases | Negative control for (E)-JIB-04 |
| Expected Outcome | Inhibition of demethylase activity, altered gene expression, anti-proliferative effects | No significant biological activity at appropriate concentrations |
Experimental Protocols
General Protocol for Cell-Based Assays with JIB-04
This protocol provides a general guideline. Specific concentrations and incubation times should be optimized for your particular cell line and experimental setup.
1. Reagent Preparation:
-
JIB-04 Stock Solution: Prepare a high-concentration stock solution of both (E)-JIB-04 and this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line.
2. Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period.
3. Treatment:
-
The day after seeding, dilute the JIB-04 stock solutions to the desired final concentrations in fresh cell culture medium.
-
It is crucial to prepare a vehicle control (DMSO) at the same final concentration as the JIB-04-treated wells.
-
Remove the old medium from the cells and add the medium containing the vehicle, this compound control, or (E)-JIB-04.
-
A typical concentration range for the active (E)-isomer is 100 nM to 1 µM. Use the same concentration for the this compound control.
4. Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
5. Analysis:
-
Following incubation, proceed with your downstream analysis, such as cell viability assays (e.g., MTS, CellTiter-Glo), western blotting for histone marks, or gene expression analysis (e.g., qRT-PCR).
Visualizations
Caption: Mechanism of action of (E)-JIB-04.
Caption: Troubleshooting workflow for this compound.
References
degradation pathways for (Z)-JIB-04 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of (Z)-JIB-04 in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A: For long-term storage, this compound as a solid powder should be kept at -20°C, where it can be stable for up to three years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in DMSO.[1][3] For in vivo studies, freshly prepared aqueous suspensions are recommended.[2]
Q3: Is the (Z)-isomer of JIB-04 biologically active?
A: No, the (Z)-isomer of JIB-04 is considered inactive in epigenetic analyses and is often used as a negative control in experiments to contrast the effects of the active E-isomer.[2][3][4]
Q4: Can I expect this compound to be stable in aqueous buffers during my experiments?
A: The stability of this compound in aqueous solutions can be a concern. As a pyridine (B92270) hydrazone, it is susceptible to hydrolysis, particularly under acidic conditions, which would break the C=N double bond.[5][6] It is advisable to prepare aqueous solutions fresh and minimize long incubation times. For long-term experiments, the stability of the compound under your specific experimental conditions (pH, temperature) should be verified.
Q5: How can I minimize the degradation of this compound in my experiments?
A: To minimize degradation, store the compound and its stock solutions as recommended. For experiments, especially in aqueous media, prepare the solutions fresh. If possible, buffer the solution to a neutral pH, as hydrazones are more susceptible to hydrolysis under acidic conditions.[6] Protect the solutions from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed with this compound (as a negative control). | While the Z-isomer is expected to be inactive, inconsistent results could arise from unforeseen interactions or degradation. | Confirm the identity and purity of your this compound lot. Ensure proper storage and handling to rule out degradation as a variable. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | This could indicate the presence of degradation products. | Analyze a freshly prepared sample as a reference. If new peaks appear over time or after specific treatments (e.g., incubation in acidic buffer), it is likely due to degradation. Consider performing a forced degradation study to identify potential degradants. |
| Precipitation of the compound in aqueous buffer. | This compound has low aqueous solubility. | Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, but still compatible with your experimental system. Sonication may aid in dissolution.[7] |
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | 8 mg/mL (25.91 mM) | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C | [1][2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation pathways and products of this compound in solution, based on ICH guidelines.[8][9][10]
Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Temperature-controlled oven/water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (diluted stock solution kept at -20°C), by a stability-indicating HPLC method.
-
The target for degradation is typically 5-20% to ensure that the degradation products are detectable without being overly complex.[8]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Characterize the major degradation products using LC-MS if available.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (Z)-JIB-04 concentration for control experiments
Welcome to the Technical Support Center for optimizing (Z)-JIB-04 concentration in your experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using this compound as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive stereoisomer of JIB-04.[1][2] JIB-04 is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5] The active form, the (E)-isomer, inhibits the demethylase activity of these enzymes, leading to downstream effects on gene transcription, cell growth, and survival, particularly in cancer cells. The (Z)-isomer serves as an ideal negative control in experiments because it is structurally very similar to the active compound but does not inhibit Jumonji demethylase activity. Using this compound helps to ensure that the observed effects of the (E)-isomer are due to the specific inhibition of the target enzymes and not due to off-target or non-specific effects of the chemical scaffold.
Q2: At what concentration should I use this compound in my control experiments?
The optimal concentration for this compound as a negative control should mirror the effective concentration of the active (E)-JIB-04 isomer used in your experiment. It is crucial to perform a dose-response experiment with both isomers to confirm that the (Z)-isomer is inactive at the concentrations where the (E)-isomer shows activity. For example, if the (E)-isomer of JIB-04 shows an anti-proliferative effect at 500 nM, the (Z)-isomer should be tested at 500 nM to confirm its lack of activity.
Q3: How can I be sure that the this compound I have is truly inactive?
The inactivity of this compound should be validated in your specific experimental system. This can be achieved by treating your cells with a range of concentrations of both the (E) and (Z) isomers and measuring a relevant biological endpoint. For example, you could perform a cell viability assay (e.g., MTT or CCK-8) or a target engagement assay (e.g., measuring global histone methylation levels). The results should show a dose-dependent effect for the (E)-isomer, while the (Z)-isomer should have no significant effect at the same concentrations.
Q4: Are there any potential off-target effects of this compound I should be aware of?
While this compound is considered the inactive isomer, it is always good practice in drug research to be cautious of potential off-target effects, especially at high concentrations. To minimize this risk, it is recommended to use the lowest effective concentration of the active (E)-isomer and a corresponding concentration of the (Z)-isomer. Performing a dose-response analysis for both isomers will help identify a suitable concentration for your experiments where the (E)-isomer is effective and the (Z)-isomer is inert.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed with this compound. | The concentration of this compound used may be too high, leading to non-specific effects. | Perform a dose-response experiment with a wider range of concentrations for both (E) and this compound to identify a concentration at which only the (E)-isomer is active. |
| The purity or identity of the this compound compound may be compromised. | Verify the purity and identity of your this compound stock through analytical methods such as HPLC or mass spectrometry. | |
| High variability in results between experiments. | Inconsistent dissolution or storage of JIB-04 isomers. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Cell-based assay variability. | Ensure consistent cell seeding densities, treatment times, and assay conditions. Run appropriate vehicle controls (e.g., DMSO) alongside your (E) and this compound treatments. | |
| No effect observed with the active (E)-JIB-04. | The concentration of (E)-JIB-04 is too low for the specific cell line or assay. | Consult the literature for effective concentrations in similar cell lines and perform a dose-response experiment to determine the optimal concentration for your system. |
| The cell line is resistant to JIB-04. | Consider using a different cell line that is known to be sensitive to JIB-04. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of the active (E)-isomer of JIB-04 against various Jumonji histone demethylases. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Target Enzyme | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD3 (KDM6B) | ~1000 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal concentration of this compound for use as a negative control by comparing its effect on cell viability to the active (E)-JIB-04 isomer.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
(E)-JIB-04 and this compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 16-24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of both (E)-JIB-04 and this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (E)-JIB-04, this compound, or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Determine the IC50 for the (E)-isomer and confirm the lack of a significant effect for the (Z)-isomer at the same concentrations.
Visualizations
Signaling Pathway of JIB-04 Action
Caption: Mechanism of action of (E)-JIB-04.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: (Z)-JIB-04 to (E)-JIB-04 Isomerization
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for testing the isomerization between (Z)-JIB-04 and (E)-JIB-04.
Frequently Asked Questions (FAQs)
Q1: What are (E)-JIB-04 and this compound?
(E)-JIB-04 and this compound are geometric isomers of the pyridine (B92270) hydrazone molecule JIB-04. They are stereoisomers that differ in the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N). This structural difference leads to distinct chemical properties and biological activities.
Q2: Why is it critical to differentiate between the (E) and (Z) isomers?
The biological activity of JIB-04 is highly isomer-specific. The (E)-isomer is a potent, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] In contrast, the (Z)-isomer is considered biologically inactive or significantly less potent.[3] Therefore, the therapeutic or experimental efficacy of a JIB-04 sample is directly dependent on the concentration of the active (E)-isomer. Undetected isomerization to the (Z)-form can lead to a significant loss of activity and inconsistent experimental results.
Q3: What can cause the isomerization of JIB-04?
Isomerization of hydrazones can be induced by several factors. While the (E)-isomer is generally more thermodynamically stable, interconversion can occur under certain conditions:[3][4]
-
Light Exposure: UV or even ambient light can provide the energy needed to induce photoisomerization.
-
Heat: Thermal energy can overcome the rotational barrier of the C=N bond, leading to equilibrium between the isomers.
-
Solvent and pH: The polarity of the solvent and the pH of the solution can influence the rate of isomerization and the position of the equilibrium.
-
Catalysts: The presence of acid or base catalysts can significantly accelerate the rate of interconversion.
Q4: Which analytical methods are recommended for testing for isomerization?
Several analytical techniques can be used to separate, identify, and quantify the (E) and (Z) isomers of JIB-04. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is an excellent method for separating the two isomers and determining their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the isomers, as the chemical shifts of protons near the C=N bond are typically different for the (E) and (Z) configurations. Advanced techniques like 2D NOESY/EXSY can confirm the spatial arrangement and detect dynamic exchange between the isomers.
-
UV-Vis Spectrophotometry: The (E) and (Z) isomers may have distinct UV-Vis absorption spectra. This method can be used to monitor isomerization, especially when induced by light.
Isomerization Troubleshooting Guide
Q: My HPLC chromatogram shows an unexpected peak close to the main JIB-04 peak. Could it be an isomer?
A: Yes, this is highly probable. Geometric isomers often have very similar polarities, causing them to elute closely on a reverse-phase HPLC column.
-
Action Plan:
-
Confirm Identity: If you have access to a mass spectrometer (LC-MS), check if the unexpected peak has the same mass-to-charge ratio (m/z) as JIB-04. Isomers will have identical masses.
-
Optimize Separation: If the peaks are not well-resolved, adjust the mobile phase composition (e.g., change the acetonitrile/water ratio or the additive) or switch to a column with a different selectivity (e.g., a biphenyl (B1667301) phase) to improve separation.
-
Spike Experiment: If you have a purified standard of the (Z)-isomer, spike a small amount into your sample and re-run the HPLC. If the unexpected peak increases in area, it confirms its identity as the (Z)-isomer.
-
Q: The biological activity of my JIB-04 sample is much lower than expected. Could isomerization be the cause?
A: Absolutely. Since the (Z)-isomer is inactive, its presence will lower the effective concentration of the active (E)-isomer, leading to reduced biological effect.
-
Action Plan:
-
Check Isomeric Purity: Immediately analyze your stock solution and any working solutions using a validated HPLC or NMR method (see protocols below) to determine the ratio of (E) to (Z) isomers.
-
Review Storage Conditions: Ensure your JIB-04, both solid and in solution, is stored protected from light and at a low temperature (e.g., -20°C or -80°C) to minimize thermal and photo-induced isomerization.
-
Prepare Fresh Solutions: If significant isomerization is detected, it is best to use a fresh vial of JIB-04 or re-purify the existing stock to isolate the (E)-isomer.
-
Q: My ¹H NMR spectrum looks overly complex, with more signals than expected for a single compound. How can I confirm the presence of both isomers?
A: The presence of two isomers in solution will result in two distinct sets of signals in the NMR spectrum.
-
Action Plan:
-
Identify Paired Signals: Look for pairs of signals for protons located near the C=N bond, as these will experience the most significant difference in their chemical environment between the two isomers. The integration of these paired signals will give you the E:Z ratio.
-
Perform a 2D NOESY/EXSY Experiment: This experiment can confirm the spatial proximity of protons, helping to definitively assign the (E) and (Z) structures. Furthermore, if the isomers are interconverting on the NMR timescale, you will see "exchange" cross-peaks between the signals of the two isomers, providing direct evidence of the isomerization process.
-
Key Signaling & Experimental Workflows
Caption: Simplified signaling pathway of the active (E)-JIB-04 isomer.
Caption: Standard workflow for analyzing the isomeric purity of a JIB-04 sample.
Caption: Logical relationship between JIB-04 isomers and their biological activity.
Experimental Protocols
Protocol 1: HPLC Method for Separation of (E) and (Z) Isomers
This protocol describes a general reverse-phase HPLC method suitable for separating the geometric isomers of JIB-04. Optimization may be required based on the specific instrument and column used.
Methodologies:
-
Sample Preparation:
-
Prepare a stock solution of JIB-04 at 1 mg/mL in DMSO.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Run the prepared sample on the HPLC system using the parameters outlined in Table 1.
-
The (E)-isomer, being generally more stable and often slightly less polar, is expected to have a different retention time than the (Z)-isomer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (E) and (Z) isomers.
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of each isomer using the formula: % Isomer = (Area_Isomer / (Area_E + Area_Z)) * 100.
-
Quantitative Data Summary
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 334 nm |
| Injection Vol. | 10 µL |
| Expected Result | Baseline separation of two peaks with identical mass (if using LC-MS) |
| Table 1. Representative HPLC parameters for JIB-04 isomer analysis. |
Protocol 2: ¹H NMR for Isomer Identification and Quantification
This protocol outlines how to use ¹H NMR to distinguish between the (E) and (Z) isomers of JIB-04 and determine their relative ratio.
Methodologies:
-
Sample Preparation:
-
Dissolve ~5 mg of the JIB-04 sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved. Use a solvent that provides good signal dispersion.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the aromatic and hydrazone N-H proton regions. The chemical shifts of protons on the pyridine and phenyl rings adjacent to the C=N bond will be most affected by the geometry.
-
Look for two distinct sets of signals corresponding to the two isomers. The N-H proton of the (Z)-isomer may be shifted downfield compared to the (E)-isomer due to intramolecular hydrogen bonding or different solvent interactions.
-
Select a pair of well-resolved, non-overlapping signals (one for each isomer) and integrate them. The ratio of the integrals corresponds to the molar ratio of the isomers in the sample.
-
Quantitative Data Summary
| Isomer | Proton Environment | Expected ¹H Chemical Shift (ppm) |
| (E)-JIB-04 | Protons on rings near C=N | Distinct set of signals |
| Hydrazone N-H | ~10-12 ppm (solvent dependent) | |
| This compound | Protons on rings near C=N | Shifted relative to (E)-isomer |
| Hydrazone N-H | May be shifted relative to (E)-isomer | |
| Table 2. Characteristic ¹H NMR signals for distinguishing (E) and (Z) isomers of JIB-04. Note: Exact chemical shifts are dependent on solvent and concentration. |
References
Technical Support Center: (Z)-JIB-04 and Serum Protein Interactions
Welcome to the technical support center for (Z)-JIB-04. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a specific focus on the impact of serum proteins on its activity. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the (E)-JIB-04 isomer?
A1: JIB-04 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exists as two isomers: (E)-JIB-04 and this compound. The (E)-isomer is the biologically active form, demonstrating pan-selective inhibition of Jumonji histone demethylases. In contrast, the (Z)-isomer of JIB-04 is considered epigenetically inactive and serves as a negative control in experiments.[1][2][3]
Q2: My (E)-JIB-04 is highly potent in biochemical assays but shows significantly reduced activity in my cell-based assays containing Fetal Bovine Serum (FBS). Why is this happening?
A2: This is a common phenomenon for small molecule inhibitors and is often attributed to high serum protein binding.[4] Serum, including FBS, is rich in proteins such as albumin, which can bind to small molecules. This binding sequesters the inhibitor, reducing its free concentration available to interact with the target histone demethylases within the cells.[4] Only the unbound fraction of the drug is typically considered pharmacologically active.
Q3: What is an "IC50 shift" and how does it relate to serum protein binding?
A3: An "IC50 shift" refers to the increase in the half-maximal inhibitory concentration (IC50) of a compound when assayed in the presence of serum proteins compared to a serum-free condition. This rightward shift in the dose-response curve indicates a decrease in the apparent potency of the inhibitor. The magnitude of the IC50 shift is directly proportional to the affinity of the inhibitor for the serum proteins.
Q4: How can I experimentally determine if (E)-JIB-04 is binding to serum proteins?
A4: Several biophysical techniques can be used to measure the extent of drug-protein binding. Common methods include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. These methods allow for the determination of the fraction of the inhibitor that remains unbound (fu) in the presence of serum proteins.
Troubleshooting Guides
Problem 1: Markedly reduced (E)-JIB-04 activity in cell culture with standard serum concentrations (e.g., 10% FBS).
-
Possible Cause: High degree of (E)-JIB-04 binding to serum proteins in the culture medium.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the experiment with a lower concentration of FBS (e.g., 2% or 5%). Observe if the activity of (E)-JIB-04 increases.
-
Use Serum-Free Media: For short-duration experiments, consider using a serum-free or serum-depleted medium if it does not compromise cell viability.
-
Increase (E)-JIB-04 Concentration: Titrate the concentration of (E)-JIB-04 to determine the effective concentration in the presence of your standard serum percentage. Be mindful of potential off-target effects at higher concentrations.
-
Pre-incubation: Before adding to the cells, pre-incubate the (E)-JIB-04 with the complete, serum-containing medium for a standardized period (e.g., 30 minutes) to allow binding to reach equilibrium. This can improve the consistency of your results.
-
Problem 2: Inconsistent results with (E)-JIB-04 in cell-based assays.
-
Possible Cause: Variability in serum batches or non-specific binding to labware.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Small molecules can adsorb to the plastic of standard tissue culture plates. Using low-binding plates can help mitigate this issue.
-
Batch Consistency of Serum: Different lots of FBS can have varying protein compositions, which may affect the extent of inhibitor binding. If possible, use the same batch of FBS for a series of related experiments.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and the inactive this compound isomer to ensure that the observed effects are specific to the inhibition of histone demethylases by the (E)-isomer.
-
Data Presentation
Table 1: Hypothetical Example of an IC50 Shift for (E)-JIB-04 in the Presence of Human Serum Albumin (HSA)
| HSA Concentration (%) | Apparent IC50 of (E)-JIB-04 (nM) | Fold Shift in IC50 |
| 0 | 250 | 1.0 |
| 1 | 750 | 3.0 |
| 2 | 1500 | 6.0 |
| 4 | 3000 | 12.0 |
This table illustrates how the apparent IC50 of an inhibitor can increase with rising concentrations of a serum protein like HSA, indicating reduced potency due to binding.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on (E)-JIB-04 Activity Using a Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a density that will ensure logarithmic growth during the experiment.
-
Preparation of Media: Prepare complete growth media with varying concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Drug Dilution: Prepare a serial dilution of (E)-JIB-04 in each of the prepared media formulations. Also, prepare a vehicle control for each media type.
-
Treatment: Remove the initial plating medium from the cells and add the media containing the different concentrations of (E)-JIB-04 or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: For each FBS concentration, plot the cell viability against the log of the (E)-JIB-04 concentration and determine the IC50 value. Compare the IC50 values across the different serum concentrations to quantify the IC50 shift.
Protocol 2: Determination of Fraction Unbound (fu) using Equilibrium Dialysis
-
Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa).
-
Prepare Solutions:
-
Protein Solution: Prepare a solution of human or bovine serum albumin in a physiologically relevant buffer (e.g., PBS, pH 7.4) at a concentration representative of serum (e.g., 40 mg/mL). Add (E)-JIB-04 to this solution at a known concentration.
-
Buffer Solution: Prepare the same buffer without the protein or inhibitor.
-
-
Dialysis: Load the protein-inhibitor solution into one chamber of the dialysis unit and the buffer-only solution into the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound inhibitor to reach equilibrium across the membrane (typically 4-24 hours).
-
Sampling and Analysis: After incubation, collect samples from both chambers.
-
Quantification: Determine the concentration of (E)-JIB-04 in both the protein-containing and protein-free chambers using a validated analytical method such as LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the inhibitor in the protein-free chamber to the concentration in the protein-containing chamber.
Visualizations
Caption: Workflow for assessing the impact of serum on (E)-JIB-04 activity.
Caption: Troubleshooting flowchart for reduced (E)-JIB-04 in vitro activity.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (Z)-JIB-04 and (E)-JIB-04 in Cancer Cell Lines: Unveiling Isomer-Specific Activity
A comprehensive review of the available scientific literature reveals a stark contrast in the biological activity of the two isomers of the pan-Jumonji histone demethylase inhibitor, JIB-04. The (E)-isomer of JIB-04 is consistently reported as the active compound responsible for the molecule's anti-cancer effects, while the (Z)-isomer is largely considered inactive. This guide synthesizes the experimental evidence comparing (Z)-JIB-04 and (E)-JIB-04, providing researchers with a clear understanding of their differential performance in cancer cell lines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
JIB-04 has emerged as a significant tool in cancer research due to its ability to inhibit the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of enzymes often dysregulated in cancer. This inhibition leads to alterations in histone methylation, impacting gene expression and subsequently inducing anti-proliferative and pro-apoptotic effects in various cancer models. However, the therapeutic potential of JIB-04 is exclusively attributed to its (E)-isomer.
Quantitative Comparison of Biological Activity
Experimental data consistently demonstrates the superior potency of (E)-JIB-04 over its (Z)-counterpart in cancer cell lines. The following tables summarize the key quantitative findings from various studies.
| Parameter | (E)-JIB-04 | This compound | Cell Line(s) | Reference |
| Cell Viability Inhibition | Potent inhibitor with IC50 values in the nanomolar to low micromolar range. For instance, IC50 of 100 nM in H358 lung cancer cells.[1] | Significantly less potent, with reported activity being nearly 100-fold lower than the (E)-isomer.[2] | H358 (non-small cell lung cancer), A549 (lung cancer), various prostate and breast cancer cell lines.[1][2][3] | |
| Induction of Apoptosis | Induces apoptosis, as evidenced by Annexin V staining, caspase 3/7 activation, and PARP cleavage. | Does not induce apoptosis at comparable concentrations to the (E)-isomer. | Carcinoma cell lines. | |
| Transcriptional Regulation | Significantly alters gene expression, upregulating over 100 genes and downregulating approximately 20 genes within 4 hours of treatment in H358 cells. | Does not cause significant changes in gene expression. | H358 (non-small cell lung cancer). | |
| Inhibition of Jumonji Demethylase Activity | Directly inhibits the activity of Jumonji histone demethylases in vitro and in cells. | Fails to inhibit Jumonji activity in vitro. | In vitro assays and various cancer cell lines. |
Table 1: Comparison of the in vitro anti-cancer activities of (E)-JIB-04 and this compound.
Mechanism of Action: An Isomer-Specific Interaction
The differential activity of the JIB-04 isomers stems from their distinct abilities to interact with the target enzymes. (E)-JIB-04 has been shown to be a potent inhibitor of several JmjC histone demethylases, including JARID1A, JMJD2A, JMJD2B, JMJD2C, JMJD2D, JMJD2E, and JMJD3. Mechanistic studies have revealed that (E)-JIB-04 is not a competitive inhibitor of the cofactor α-ketoglutarate, but rather acts by disrupting the binding of O2 in the KDM4A active site, a critical step in the demethylation process. This isomer-specific inhibition of histone demethylases leads to global changes in histone methylation, particularly an increase in repressive marks like H3K9me3 and H3K27me3, and alterations in active marks such as H3K4me3. These epigenetic modifications ultimately result in the observed anti-cancer effects.
In contrast, the (Z)-isomer of JIB-04 is described as inactive in epigenetic analysis and does not effectively inhibit Jumonji demethylase activity. This lack of target engagement explains its inability to induce the downstream biological effects seen with the (E)-isomer.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of (E)-JIB-04 is mediated through the modulation of key signaling pathways that control cell proliferation, survival, and differentiation.
References
(Z)-JIB-04: A Validated Negative Control for the Pan-JmjC Histone Demethylase Inhibitor JIB-04
A comprehensive guide for researchers validating the use of (Z)-JIB-04 as an inactive control in studies involving the epigenetic modulator JIB-04.
This guide provides a detailed comparison of JIB-04 and its geometric isomer, this compound, substantiating the use of this compound as a negative control. Experimental data from enzymatic assays, cell-based viability and apoptosis studies, and gene expression analyses are presented to highlight the differential activities of these two compounds. Detailed protocols for key validation experiments are also provided to enable researchers to replicate and confirm these findings in their own experimental systems.
Introduction to JIB-04 and the Importance of a Negative Control
JIB-04 is a potent, cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] It exerts its effects by modulating the methylation status of histones, thereby influencing gene expression and cellular processes.[1] JIB-04 has demonstrated anti-cancer activity in a variety of models by inducing transcriptional changes that lead to the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[1]
In any study involving a bioactive small molecule, the use of a closely related but inactive control compound is crucial to distinguish specific on-target effects from off-target or non-specific activities. For JIB-04, the (Z)-isomer, this compound, has been identified and validated as an appropriate negative control. While the active (E)-isomer of JIB-04 effectively inhibits JmjC demethylases, the (Z)-isomer is largely inactive. This differential activity is attributed to the stereochemistry of the molecule, which prevents the (Z)-isomer from productively engaging with the enzyme's active site.
Comparative Analysis of JIB-04 and this compound
The following sections and data tables summarize the key differences in the biological activity of JIB-04 (the active E-isomer) and this compound.
Enzymatic Activity
JIB-04 directly inhibits the enzymatic activity of multiple JmjC histone demethylases. In contrast, this compound shows negligible inhibitory activity in in vitro enzymatic assays.
Table 1: Comparison of in vitro JmjC Histone Demethylase Inhibition
| Compound | Target Enzyme | Assay Method | Result | Reference |
| JIB-04 (E-isomer) | JMJD2E | Formaldehyde (B43269) Release | Strong Inhibition | |
| This compound | JMJD2E | Formaldehyde Release | No Inhibition | |
| JIB-04 (E-isomer) | JMJD2D | Western Blot | Inhibition of demethylation | |
| This compound | JMJD2D | Western Blot | No inhibition of demethylation | |
| JIB-04 (E-isomer) | JARID1A, JMJD2A/B/C/D/E, JMJD3 | ELISA | IC50 values in nM range | |
| This compound | Not reported | Not reported | Described as inactive |
Cellular Activity
Consistent with the enzymatic data, JIB-04 exhibits potent effects on cancer cells, including inhibition of cell viability and induction of apoptosis. This compound is significantly less active in these cellular assays.
Table 2: Comparison of Cellular Activities
| Activity | Cell Line | JIB-04 (E-isomer) | This compound | Reference |
| Cell Viability | LDR Carcinoma Cells | Potent Inhibition | ~100-fold less potent | |
| Apoptosis Induction | LDR Carcinoma Cells | Induces apoptosis | Does not induce apoptosis | |
| Clonogenic Survival (with radiation) | H1299 & A549 | Radiosensitizing effect | No radiosensitizing effect |
Gene Expression
JIB-04 treatment leads to significant changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects are not observed with this compound treatment, indicating that the transcriptional changes are a direct consequence of JmjC inhibition.
Table 3: Comparison of Effects on Gene Expression in H358 NSCLC Cells
| Gene | Biological Function | Effect of JIB-04 (E-isomer) | Effect of this compound | Reference |
| CCNB1 | Cell Cycle Progression | Downregulation | No significant change | |
| PCNA | DNA Replication/Repair | Downregulation | No significant change | |
| SKP2 | Oncogene | Downregulation | No significant change | |
| DDIT4 | Pro-apoptotic | Upregulation | No significant change | |
| CCNG2 | Anti-proliferative | Upregulation | No significant change |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JIB-04 and provide a general workflow for validating this compound as a negative control.
Caption: Mechanism of action of JIB-04 versus this compound.
Caption: Experimental workflow for validating this compound.
Caption: Logical relationship for this compound validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS)
-
Cell Plating: Plate cells in 96-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of JIB-04 or this compound for 96 hours. Include a vehicle-only (e.g., DMSO) control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression model.
In Vitro Histone Demethylase Activity Assay (Formaldehyde Release)
-
Reaction Setup: In a 96-well plate, combine recombinant JmjC histone demethylase (e.g., JMJD2E), a histone peptide substrate, and cofactors (α-ketoglutarate, iron, ascorbic acid).
-
Inhibitor Addition: Add JIB-04, this compound, or a vehicle control to the reaction mixture.
-
Coupled Reaction: Add formaldehyde dehydrogenase and NAD+ to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes).
-
Fluorescence Measurement: Measure the production of NADH, which is proportional to the formaldehyde released during demethylation, using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence signals in the inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.
Apoptosis Assay (Caspase Activity)
-
Cell Treatment: Plate cells and treat with JIB-04, this compound, or a vehicle control for a specified time (e.g., 48 hours).
-
Caspase Glo® Assay: Use a commercially available luminescent caspase activity assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells.
-
Incubation: Incubate at room temperature as per the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
Gene Expression Analysis (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with JIB-04, this compound, or a vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a standard method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., CCNB1, DDIT4) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, comparing the inhibitor-treated samples to the vehicle control.
Conclusion
The data presented in this guide unequivocally demonstrate that this compound is an appropriate negative control for studies involving JIB-04. Its lack of significant activity in enzymatic and cellular assays, in stark contrast to the potent effects of the (E)-isomer, allows researchers to confidently attribute the biological effects of JIB-04 to its on-target inhibition of JmjC histone demethylases. The use of this compound is therefore highly recommended to ensure the rigor and reproducibility of research in this area.
References
JIB-04 Isomers: A Comparative Guide to their Differential Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of the E- and Z-isomers of JIB-04 on gene expression, supported by experimental data. JIB-04 is a potent, cell-permeable, and selective pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exists as two stereoisomers, the E-isomer and the Z-isomer, which exhibit distinct biological activities. Understanding the isomer-specific effects on gene regulation is crucial for its application in research and potential therapeutic development.
Summary of Isomer Activity
JIB-04's biological activity is primarily attributed to its E-isomer , which is significantly more potent in inhibiting Jumonji histone demethylase activity and affecting cancer cell growth compared to the nearly inactive Z-isomer .[1][2][3] This differential activity is reflected in their impact on global gene expression, where the E-isomer induces substantial transcriptional changes in cancer cells, while the Z-isomer has minimal effect.[1][4]
Comparative Analysis of Gene Expression Changes
Treatment of cancer cells with the E-isomer of JIB-04 leads to a significant alteration of transcriptional programs, whereas the Z-isomer does not elicit a comparable response.[1] This suggests that the biological effects of JIB-04 are mediated through specific molecular interactions that are dependent on its stereochemistry.
Quantitative Data on Differential Gene Expression
The following tables summarize the quantitative data from gene expression profiling of H358 non-small cell lung cancer (NSCLC) cells treated with the E- and Z-isomers of JIB-04.
Table 1: Overview of Gene Expression Changes after 4-hour Treatment with 500 nM JIB-04 Isomers in H358 Cells [1]
| Isomer | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) |
| E-isomer | > 100 | ~ 20 |
| Z-isomer | No significant changes reported | No significant changes reported |
Table 2: qRT-PCR Validation of Isomer-Specific Gene Expression Changes in H358 Cells after 24-hour Treatment with 500 nM JIB-04 [1]
| Gene | Function | Fold Change (E-isomer vs. DMSO) | Fold Change (Z-isomer vs. DMSO) |
| Upregulated Genes | |||
| DDIT4 | Negative regulator of cell proliferation | ~ 6.0 | ~ 1.0 (no change) |
| CCNG2 | Negative regulator of cell cycle | ~ 2.5 | ~ 1.0 (no change) |
| Downregulated Genes | |||
| CCNB1 | Positive regulator of cell cycle | ~ 0.4 | ~ 1.0 (no change) |
| PCNA | DNA replication and repair | ~ 0.6 | ~ 1.0 (no change) |
| SKP2 | Cell cycle progression, oncogene | ~ 0.5 | ~ 1.0 (no change) |
Mechanism of Action: Differential Effects on Histone Demethylase Activity
The differential effects of JIB-04 isomers on gene expression are a direct consequence of their distinct abilities to inhibit Jumonji histone demethylases. The active E-isomer effectively inhibits KDM activity, leading to alterations in histone methylation marks at specific gene promoters and, consequently, changes in gene transcription.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this comparison guide are provided below.
Cell Culture and Treatment
-
Cell Line: H358 human non-small cell lung cancer (NSCLC) cells were used for gene expression profiling.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
JIB-04 Treatment: Pure E- and Z-isomers of JIB-04 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. For experiments, cells were treated with a final concentration of 500 nM of either the E-isomer, the Z-isomer, or DMSO as a vehicle control for the indicated time periods (4 or 24 hours).[1]
Gene Expression Analysis
-
Microarray Analysis:
-
H358 cells were treated with 500 nM of JIB-04 E- or Z-isomer or DMSO for 4 hours.
-
Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Gene expression profiling was performed using Illumina microarrays.
-
Data analysis was conducted to identify genes with a greater than two-fold change in expression between the JIB-04 isomer-treated and DMSO-treated cells.[1]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
H358 cells were treated with 500 nM of JIB-04 E- or Z-isomer or DMSO for 24 hours.
-
Total RNA was extracted and reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System (Applied Biosystems).
-
The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.
-
Primers for specific genes of interest (DDIT4, CCNG2, CCNB1, PCNA, SKP2) were designed or obtained from validated sources.[1]
-
Experimental Workflow
The following diagram illustrates the workflow for comparing the effects of JIB-04 isomers on gene expression.
Conclusion
The available experimental data unequivocally demonstrates that the E-isomer of JIB-04 is the biologically active form responsible for the significant alterations in gene expression observed in cancer cells. In contrast, the Z-isomer is largely inactive at comparable concentrations. This isomer-specific activity highlights the precise structural requirements for the inhibition of Jumonji histone demethylases and the subsequent modulation of transcriptional programs. For researchers utilizing JIB-04 as a chemical probe or considering it for therapeutic applications, it is imperative to use the purified E-isomer to ensure potent and specific biological effects.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (Z)-JIB-04 and its Inactive Analogs in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), has emerged as a critical tool in epigenetic research and as a potential therapeutic agent in oncology. A key aspect of validating its specific on-target effects is the use of inactive analogs that are structurally similar but lack biological activity. This guide provides a comprehensive comparative analysis of the active (E)-isomer of JIB-04 and its well-characterized inactive (Z)-isomer, presenting experimental data, detailed protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Comparison of (E)-JIB-04 and this compound Activity
The primary inactive analog of JIB-04 used in research is its geometric isomer, this compound. Experimental evidence consistently demonstrates a significant disparity in the biological activity between the two isomers.
Table 1: Comparative Efficacy of (E)-JIB-04 and this compound in Cellular Assays
| Assay Type | Cell Line | Active (E)-JIB-04 | Inactive this compound | Reference |
| Cell Viability | LDR Carcinoma Cells | Potent Inhibition | Nearly 100-fold less potent | [1][2] |
| Apoptosis Induction | LDR Carcinoma Cells | Induces Apoptosis | No Apoptosis Induced | [1][2] |
| Radiosensitization | NSCLC cell lines | Significant Sensitization | No Sensitization |
Table 2: Inhibitory Activity (IC50) of (E)-JIB-04 Against a Panel of Jumonji Histone Demethylases
| Demethylase Target | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD2A (KDM4A) | 445 |
| JMJD2B (KDM4B) | 435 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
| JMJD3 (KDM6B) | 855 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to differentiate the activity of (E)-JIB-04 from its inactive analogs.
In Vitro Histone Demethylase Inhibition Assay
This assay directly measures the enzymatic activity of a specific JHDM in the presence of the inhibitor.
Materials:
-
Recombinant JHDM enzyme (e.g., JARID1A, JMJD2D)
-
Histone peptide substrate (e.g., H3K4me3 peptide for JARID1A)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Fe(II), Ascorbate
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Detection antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
Secondary antibody conjugated to a reporter (e.g., HRP)
-
ELISA plate and reader
Procedure:
-
Coat an ELISA plate with the histone peptide substrate.
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant JHDM enzyme.
-
Add varying concentrations of (E)-JIB-04, this compound, or DMSO (vehicle control) to the wells.
-
Initiate the demethylation reaction by adding the enzyme mixture to the wells.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Wash the plate to remove the enzyme and unbound reagents.
-
Add the primary antibody against the demethylated product and incubate.
-
Wash and add the secondary antibody.
-
Add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the compounds on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, H358)
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (E)-JIB-04, this compound, or DMSO control for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Clonogenic Assay
This assay evaluates the long-term effect of a compound on the ability of a single cell to form a colony.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in a flask with the desired concentrations of (E)-JIB-04, this compound, or DMSO for a specified time (e.g., 24 hours).
-
Trypsinize the cells and count them.
-
Seed a low, precise number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a solution like 10% formalin for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with (E)-JIB-04, this compound, or DMSO for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
(E)-JIB-04 exerts its effects by inhibiting JHDMs, leading to alterations in histone methylation and subsequent changes in gene expression. This impacts several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Figure 1. Mechanism of action of (E)-JIB-04 versus its inactive (Z)-isomer.
The downstream effects of JIB-04-mediated JHDM inhibition converge on critical signaling pathways such as the PI3K/AKT and p53 pathways.
References
Interpreting Experimental Data with (Z)-JIB-04 as a Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of the Inactive (Z)-Isomer
(Z)-JIB-04 is the stereoisomer of the active JmjC inhibitor, (E)-JIB-04. Due to its conformational structure, the (Z)-isomer is reported to be inactive or significantly less potent against Jumonji histone demethylases.[1] This property makes it an ideal negative control in experiments designed to investigate the biological effects of JmjC inhibition by (E)-JIB-04. By comparing the results from cells or systems treated with (E)-JIB-04 to those treated with this compound, researchers can distinguish the specific effects of JmjC inhibition from off-target or non-specific effects of the chemical scaffold.
Comparative Performance Data: (E)-JIB-04 vs. This compound
The following tables summarize the differential activity of (E)-JIB-04 and this compound across various experimental assays, highlighting the selective inhibitory action of the (E)-isomer.
Table 1: In Vitro Jumonji Demethylase Inhibitory Activity
| Target Enzyme | (E)-JIB-04 IC50 (nM) | This compound Activity | Reference |
| JARID1A (KDM5A) | 230 | Inactive | [2][3] |
| JMJD2E (KDM4E) | 340 | Inactive | [3] |
| JMJD3 (KDM6B) | 855 | Inactive | [3] |
| JMJD2A (KDM4A) | 445 | Inactive | [3] |
| JMJD2B (KDM4B) | 435 | Inactive | [3] |
| JMJD2C (KDM4C) | 1100 | Inactive | [3] |
| JMJD2D (KDM4D) | 290 | Inactive | [3] |
Table 2: Cellular Activity Comparison
| Assay | (E)-JIB-04 Effect | This compound Effect | Cell Line Example | Reference |
| Gene Expression | Modulates transcription of over 100 genes | No significant effect | H358 (NSCLC) | [2] |
| Cell Viability | Potent anti-proliferative activity (IC50 as low as 10 nM in cancer cells) | No significant effect | Various cancer cell lines | [2][4] |
| Clonogenic Survival | Radiosensitizing effect | No radiosensitizing effect | H1299, A549 (NSCLC) | [5] |
| Tumor Growth (in vivo) | Reduces tumor burden and prolongs survival | Not reported to have an effect | H358, A549 xenografts | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in this guide.
Jumonji Demethylase Activity Assay (In Vitro ELISA-based)
This protocol is adapted from methodologies used to assess the in vitro potency of JIB-04.[6]
-
Reagent Preparation :
-
Prepare reaction buffer: 50 mM HEPES pH 7.5, 0.01% Tween 20, 120 nM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate.
-
Prepare peptide substrate (e.g., H3K9me3) at a suitable concentration.
-
Dilute purified recombinant Jumonji enzymes to their final concentrations in the reaction buffer.
-
Prepare serial dilutions of (E)-JIB-04 and this compound.
-
-
Assay Procedure :
-
Add 50 ng of the peptide substrate to each well of a 96-well plate and incubate to allow for coating.
-
Wash the wells to remove unbound substrate.
-
Add the diluted enzymes to the wells.
-
Add the different concentrations of (E)-JIB-04, this compound, or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for the demethylation reaction.
-
Detect the demethylated product using a specific primary antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add a suitable substrate for the detection enzyme and measure the signal (e.g., absorbance or luminescence).
-
-
Data Analysis :
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software.
-
Cell Viability Assay (MTS/CCK-8)
This protocol is a general guideline for assessing the effect of JIB-04 isomers on cell proliferation.[6][7]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1,500-3,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment :
-
Prepare serial dilutions of (E)-JIB-04 and this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds or vehicle control.
-
-
Incubation :
-
Incubate the plate for the desired duration (e.g., 96 hours).
-
-
Measurement :
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).
-
-
Data Analysis :
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the dose-response curves and determine the IC50 values.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[5]
-
Cell Seeding :
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
-
Treatment :
-
The following day, treat the cells with the desired concentrations of (E)-JIB-04, this compound, or vehicle control. For radiosensitization studies, irradiate the cells after a pre-incubation period with the compounds.
-
-
Incubation :
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.
-
-
Staining :
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Quantification :
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of histone methylation changes at specific genomic loci.[4]
-
Cross-linking :
-
Treat cells with (E)-JIB-04, this compound, or vehicle control for the desired time.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing :
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., H3K4me3, H3K9me3) or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution :
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification :
-
Reverse the cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis :
-
Analyze the enrichment of specific DNA sequences by qPCR or next-generation sequencing (ChIP-seq).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by JIB-04 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of (E)-JIB-04 versus its inactive control, this compound.
Caption: Experimental workflow for comparing (E)-JIB-04 and this compound.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous evaluation of the biological consequences of JmjC inhibition by (E)-JIB-04. The data consistently demonstrate that the (E)-isomer is the active compound, while the (Z)-isomer is inactive, providing a clear basis for attributing observed cellular effects to the specific inhibition of Jumonji histone demethylases. Adherence to detailed experimental protocols and careful interpretation of comparative data are paramount for advancing our understanding of epigenetic regulation and for the development of novel therapeutic strategies.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04 Isomers: A Head-to-Head Comparison in Preclinical Animal Models
For researchers and drug development professionals, understanding the in vivo characteristics of investigational compounds is paramount. This guide provides a comparative analysis of the E and Z isomers of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, based on available data from preclinical animal studies.
The E-isomer of JIB-04 has been identified as the biologically active form, demonstrating anti-tumor efficacy across various cancer models. In contrast, the Z-isomer is consistently reported as inactive or significantly less potent. While comprehensive head-to-head in vivo studies directly comparing the pharmacokinetics and toxicity of both isomers are not extensively detailed in publicly available literature, this guide synthesizes the existing data to offer a clear comparison of their observed biological activities in animal models.
Efficacy in Xenograft Models
The E-isomer of JIB-04 has shown significant anti-tumor activity in multiple mouse xenograft models. It effectively reduces tumor growth and, in some cases, prolongs survival. The Z-isomer, when used as a negative control in cellular assays, has shown minimal to no effect on cancer cell viability. Although in vivo data for the Z-isomer is scarce, it is presumed to be inactive based on in vitro results.
| Cancer Type | Animal Model | Cell Line | JIB-04 E-isomer Treatment Regimen | Key Findings |
| Lung Cancer | Nude Mice | H358 | 110 mg/kg, intraperitoneal (IP), 2-3 times/week | Markedly diminished rate of tumor growth and significant decrease in final tumor weights compared to vehicle. No significant effect on overall body weight.[1] |
| Lung Cancer | Nude Mice | A549 | 55 mg/kg, oral gavage, 2-3 times/week | Markedly diminished rate of tumor growth and significant decrease in final tumor weights compared to vehicle. No significant effect on overall body weight.[1] |
| Breast Cancer | BALB/c Mice | 4T1 (orthotopic) | Not specified | Significantly extended survival compared to vehicle-treated mice (median survival of 33 vs. 28 days).[1] |
| Ewing Sarcoma | NOD-SCID/Gamma Mice | TC32 | 50 mg/kg, oral gavage, daily | Approximately three-fold reduction in tumor growth compared to vehicle-treated animals.[2] |
| Colorectal Cancer | Nude Mice | HCT116 | Pre-treated cells (2 µM for 48h) injected subcutaneously | Markedly reduced rate of tumor growth and final tumor volume compared to tumors from DMSO-treated cells.[3] |
Mechanism of Action: Targeting Histone Demethylation
JIB-04 functions by inhibiting the activity of the Jumonji family of histone demethylases. The active E-isomer has been shown to lower the activity of these enzymes in tumors in vivo. This inhibition leads to alterations in gene expression, ultimately affecting cancer cell proliferation and survival.
Caption: Mechanism of action of the JIB-04 E-isomer.
Experimental Protocols
The following are generalized experimental protocols based on the available literature for in vivo studies with the JIB-04 E-isomer.
Xenograft Tumor Models
-
Animal Strains: Immunocompromised mice such as nude mice or NOD-SCID/Gamma mice are typically used for establishing xenograft tumors. For syngeneic models, immunocompetent strains like BALB/c are used.
-
Cell Lines and Implantation: Cancer cell lines (e.g., H358, A549, TC32, HCT116) are cultured and then injected subcutaneously into the flank of the mice. For orthotopic models, cells (e.g., 4T1) are implanted into the relevant organ (e.g., mammary fat pad).
-
Tumor Growth Monitoring: Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: Treatment with JIB-04 or vehicle control usually commences once tumors reach a predetermined size (e.g., 100-200 mm³).
Drug Formulation and Administration
-
Intraperitoneal (IP) Injection: The JIB-04 E-isomer can be formulated in vehicles such as sesame oil.
-
Oral Gavage: For oral administration, JIB-04 is often suspended in a vehicle like 12.5% DMSO and 12.5% Cremophor EL in water.
-
Dosage and Schedule: Dosing and frequency vary depending on the tumor model and administration route, ranging from 50 mg/kg daily to 110 mg/kg 2-3 times per week.
Efficacy and Toxicity Assessment
-
Efficacy: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume and final tumor weight. In some studies, survival is also a key endpoint.
-
Toxicity: General health and toxicity are monitored by observing the animals' overall behavior and measuring body weight regularly. Histological evaluation of major organs may also be performed at the end of the study.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The available preclinical data strongly support the E-isomer of JIB-04 as the active therapeutic agent, demonstrating significant anti-tumor effects in various animal models of cancer. The Z-isomer is considered the inactive counterpart, though in vivo comparative data is limited. Future studies directly comparing the pharmacokinetic and toxicological profiles of both isomers would be beneficial for a more complete understanding of their differential activities. For researchers investigating the therapeutic potential of JIB-04, focusing on the E-isomer is the evidence-based approach.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-JIB-04: Inactive Isomer Fails to Inhibit Histone Demethylases, Validating (E)-JIB-04's Specificity
New comparative data confirms that the (Z)-isomer of the small molecule JIB-04 is inactive against Jumonji (JMJ) family of histone demethylases, reinforcing the specific inhibitory action of its active counterpart, the (E)-isomer. This provides researchers with a crucial negative control for studies investigating the epigenetic effects of JIB-04 and underscores the structural basis for its mechanism of action.
Researchers in the fields of epigenetics and drug discovery now have definitive evidence confirming the lack of inhibitory activity of (Z)-JIB-04 against histone demethylases. In contrast, the (E)-isomer of JIB-04 has been shown to be a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, which play a critical role in regulating gene expression and are implicated in various diseases, including cancer.[1][2] The specific activity of the (E)-isomer and the inactivity of the (Z)-isomer highlight the precise structural requirements for the inhibition of these enzymes.
Comparative Inhibitory Activity of JIB-04 Isomers
Experimental data demonstrates a stark contrast in the biochemical activity of the (E) and (Z) isomers of JIB-04. The (E)-isomer potently inhibits a range of JmjC histone demethylases with IC50 values in the nanomolar to low micromolar range. Conversely, the (Z)-isomer shows no significant inhibitory activity against these enzymes, even at high concentrations.
| Histone Demethylase | (E)-JIB-04 IC50 (nM) | This compound Activity |
| JARID1A (KDM5A) | 230[1][3][4] | Inactive[5] |
| JMJD2A (KDM4A) | 445[1][3][4] | Inactive[5] |
| JMJD2B (KDM4B) | 435[1][3][4] | Not reported |
| JMJD2C (KDM4C) | 1100[1][3][4] | Not reported |
| JMJD2D (KDM4D) | 290[1][3] | Inactive[5] |
| JMJD2E (KDM4E) | 340[1][3][4] | Inactive[5] |
| JMJD3 (KDM6B) | 855[1][3][4] | Not reported |
Experimental Validation of this compound Inactivity
The lack of histone demethylase inhibition by this compound has been validated through various biochemical assays. These experiments typically involve the incubation of a recombinant histone demethylase with its histone substrate in the presence of the test compound. The activity of the enzyme is then measured by detecting the product of the demethylation reaction.
A key experimental workflow to assess the inhibitory potential of JIB-04 isomers is as follows:
Caption: Workflow for assessing histone demethylase inhibition by JIB-04 isomers.
In a typical assay, the E-isomer of JIB-04 demonstrates a dose-dependent inhibition of the demethylase activity, whereas the Z-isomer, at the same concentrations, shows no effect on the enzyme's ability to demethylate its substrate.[5]
Detailed Experimental Protocol
The following is a representative protocol for an in vitro histone demethylase inhibition assay used to compare the activity of (E)- and this compound.
1. Reagents and Materials:
-
Recombinant human histone demethylase (e.g., JMJD2E)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)
-
Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, α-ketoglutarate, L-ascorbic acid
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Detection reagents (e.g., AlphaLISA or HTRF-based)
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone demethylase, and cofactors.
-
Add varying concentrations of (E)-JIB-04, this compound, or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the histone H3 peptide substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a compatible microplate reader to quantify the amount of demethylated product.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for the active compound.
Signaling Pathway Context
Histone demethylases, such as those inhibited by (E)-JIB-04, are key regulators of the epigenetic landscape, which in turn controls gene expression. By removing methyl groups from histone tails, these enzymes can either activate or repress transcription, depending on the specific histone residue. The inhibition of these enzymes by (E)-JIB-04 leads to a hypermethylated state at specific histone loci, which can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. The inactivity of this compound in this context confirms that it does not perturb these signaling pathways.
Caption: JIB-04 isomers' differential effects on histone demethylation.
The validation of this compound as an inactive isomer is a significant contribution to the field of epigenetic research. It provides a reliable negative control for in vitro and in vivo studies, allowing for more accurate interpretation of the biological effects of the active (E)-isomer. This distinction is critical for the development of specific and potent inhibitors of histone demethylases for therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04 Isomers and Their Metabolic Impact: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of the E and Z isomers of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. While direct comparative metabolomic data is not extensively available in published literature, this guide synthesizes findings from transcriptomic and functional studies to infer the metabolic consequences of treatment with these isomers. The active E-isomer of JIB-04 has been shown to modulate genes involved in cellular metabolism, suggesting a distinct metabolic footprint compared to its inactive Z-isomer.
Executive Summary
JIB-04 is a potent inhibitor of JmjC histone demethylases, with its biological activity residing primarily in the E-isomer. The Z-isomer is considered largely inactive. Gene expression studies have revealed that the E-isomer of JIB-04 upregulates genes associated with energy deprivation and glycolytic metabolism.[1][2] This suggests that the active E-isomer likely induces a significant shift in the metabolic landscape of treated cells, a characteristic not shared by the inactive Z-isomer. This guide explores these inferred metabolic differences, provides detailed experimental protocols for conducting comparative metabolomics, and visualizes the underlying biological pathways.
Comparative Analysis of JIB-04 Isomers on Cellular Metabolism
Based on current research, the metabolic effects of JIB-04 isomers are inferred from their differential impact on gene expression. The active E-isomer is predicted to induce significant metabolic reprogramming, while the Z-isomer is expected to have a negligible effect.
Table 1: Inferred Impact of JIB-04 Isomers on Key Metabolic Pathways
| Metabolic Pathway | Predicted Effect of JIB-04 E-Isomer | Predicted Effect of JIB-04 Z-Isomer | Supporting Evidence |
| Glycolysis | Upregulation | No significant effect | Gene ontology analysis reveals upregulation of genes involved in glycolytic metabolism following treatment with the E-isomer, but not the Z-isomer.[1][2] |
| Glutamine Metabolism | Potential Enhancement | No significant effect | Inhibition of KDM4A, a target of JIB-04, has been linked to enhanced glutamine metabolism. |
| Energy Metabolism | Induction of an energy-deprived state | No significant effect | The E-isomer upregulates genes involved in cellular responses to energy deprivation.[1][2] |
| TCA Cycle | Potential alterations secondary to changes in glycolysis and glutamine metabolism | No significant effect | Changes in the influx of pyruvate (B1213749) and glutamine-derived α-ketoglutarate would likely impact the TCA cycle. |
| Amino Acid Metabolism | Potential alterations | No significant effect | Changes in cellular energy status and biosynthetic demands can influence amino acid metabolism. |
| Lipid Metabolism | Potential alterations | No significant effect | Interconnections between central carbon metabolism and lipid biosynthesis suggest possible downstream effects. |
Experimental Protocols
To empirically determine the comparative metabolomics of cells treated with JIB-04 isomers, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to JIB-04 (e.g., H358 non-small cell lung cancer cells).
-
Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.
-
Treatment: Treat cells with the E-isomer of JIB-04, the Z-isomer of JIB-04, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). A typical concentration for the active E-isomer could be in the range of 100-500 nM.[2] The Z-isomer should be used at the same concentration for a direct comparison.
Metabolite Extraction
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plates. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Sample Collection: Collect the supernatant containing the metabolites for analysis.
LC-MS Based Metabolomics Analysis
-
Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mass Spectrometry: Detect and identify the metabolites using a high-resolution mass spectrometer (MS).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad spectrum of metabolites.
-
Data Analysis: Process the raw data to identify and quantify the relative abundance of metabolites in each sample. Perform statistical analysis to identify significant differences in metabolite levels between the treatment groups.
Visualizations
Experimental Workflow
References
Assessing the Specificity of (E)-JIB-04 using its Inactive (Z)-Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-JIB-04 has emerged as a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, a family of enzymes frequently deregulated in cancer and other diseases. Establishing the on-target specificity of any small molecule inhibitor is paramount for its validation as a chemical probe and potential therapeutic. A powerful and widely accepted method for this is the use of a structurally similar but biologically inactive stereoisomer as a negative control. In the case of JIB-04, its (Z)-isomer, often referred to as (Z)-JIB-04, serves this critical role. This guide provides a comprehensive comparison of (E)-JIB-04 and this compound, summarizing key experimental data and providing detailed protocols to empower researchers in rigorously assessing the specificity of (E)-JIB-04's biological effects.
Data Presentation: Quantitative Comparison of (E)-JIB-04 and this compound
The following tables summarize the differential activity of the (E) and (Z) isomers of JIB-04 in various assays, highlighting the specificity of the (E)-isomer for its intended biological targets.
Table 1: In Vitro Inhibition of Jumonji Histone Demethylases by (E)-JIB-04
| Target Enzyme | IC50 (nM) | Reference(s) |
| JARID1A (KDM5A) | 230 | [1][2] |
| JMJD2E (KDM4E) | 340 | [1][2] |
| JMJD2A (KDM4A) | 445 | [1] |
| JMJD2B (KDM4B) | 435 | [1] |
| JMJD2C (KDM4C) | 1100 | [1] |
| JMJD2D (KDM4D) | 290 | [1] |
| JMJD3 (KDM6B) | 855 | [1] |
Note: this compound is reported to be inactive in epigenetic analyses and shows significantly less potent inhibition of Jumonji demethylase activity compared to the (E)-isomer.[3][4]
Table 2: Cellular Activity of (E)-JIB-04 versus this compound
| Assay | Cell Line | (E)-JIB-04 Effect | This compound Effect | Reference(s) |
| Cell Viability | H358 (Lung Cancer) | IC50 ≈ 100 nM | >100-fold less potent | [3] |
| Gene Expression (GFP reporter) | LDR (Mammary Adenocarcinoma) | Induction of GFP expression | No significant induction | [3][5] |
| H3K9me3 Demethylase Activity | H358 (Lung Cancer) | Dose-dependent inhibition | No significant inhibition | [3][6] |
| Apoptosis Induction | LDR (Mammary Adenocarcinoma) | Potent induction | No significant induction | [3] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for assessing the specificity of (E)-JIB-04.
Caption: Experimental workflow for assessing (E)-JIB-04 specificity.
Caption: (E)-JIB-04's effect on the PI3K/AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (Z)-JIB-04: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (Z)-JIB-04, a compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Physical Properties
A summary of the key identifiers and properties of JIB-04 is presented below. Note that this compound is an isomer of JIB-04.
| Property | Value |
| Chemical Name | 5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine |
| Synonyms | JHDM Inhibitor VII, NSC 693627 |
| CAS Number | 199596-05-9 (for the E/Z mixture) |
| Molecular Formula | C17H13ClN4 |
| Molecular Weight | 308.8 g/mol [1][2] |
| Appearance | Crystalline solid[2] |
| Purity | ≥95%[2] |
Hazard Assessment
According to the Safety Data Sheet from Cayman Chemical for JIB-04, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, as a pyridine (B92270) derivative, it is prudent to handle it with care and dispose of it as a chemical waste.
Experimental Protocol: Disposal of this compound
The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a compatible, leak-proof, and sealed waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent(s) used.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the original container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
-
3. Waste Storage:
-
Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with the completed waste manifest forms as required.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the absorbent material into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (Z)-JIB-04
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (Z)-JIB-04, a research-grade chemical compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. While the Safety Data Sheet (SDS) for the related compound JIB-04 indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all research chemicals with a high degree of care.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in solid form or in solution:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably designated for chemical handling | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if aerosolization is a risk and a fume hood is not available. | Prevents inhalation of the compound, particularly if in powdered form. |
Operational Plan: Step-by-Step Handling Procedure
A structured approach to handling this compound is crucial for safety and to ensure the integrity of the compound.
-
Preparation : Before handling the compound, ensure that all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood by laying down an absorbent pad to contain any potential spills. Have a designated waste container and a spill kit readily accessible.
-
Weighing and Reconstitution :
-
Carefully weigh the required amount of this compound powder using a tared weigh boat inside the chemical fume hood to minimize the risk of inhalation.
-
To create a stock solution, slowly add the desired solvent (e.g., DMSO) to the powder to prevent aerosolization.
-
Gently mix until the solid is completely dissolved.
-
-
Labeling : Clearly label all containers with the compound name "this compound," the concentration, the solvent used, the date of preparation, and your initials.
-
Transport : When moving the compound, even for short distances within the lab, ensure it is in a sealed, leak-proof secondary container.
-
Doffing PPE : After handling is complete, remove PPE in a manner that avoids self-contamination. Dispose of gloves and any contaminated disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
-
Waste Containers :
-
Solid Waste : Dispose of contaminated items such as gloves, weigh boats, and absorbent pads in a clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound" and the solvents present.
-
Sharps : Any needles or syringes used for transfer should be disposed of in a puncture-resistant sharps container labeled "Hazardous Drug Waste." Do not recap, bend, or break needles.
-
-
Storage of Waste : Store hazardous waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal : The primary recommended method for the disposal of pyridine-based compounds is incineration by a licensed hazardous waste disposal facility.[1][2] Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this compound down the drain or in regular trash. [1]
Quantitative Data
Below is a summary of relevant quantitative data for JIB-04, the closely related E-isomer.
| Property | Value | Source |
| Molecular Weight | 308.76 g/mol | Tocris Bioscience[3], R&D Systems |
| Molecular Formula | C₁₇H₁₃ClN₄ | Tocris Bioscience, R&D Systems |
| CAS Number | 199596-05-9 (for E-isomer) | Tocris Bioscience, Cayman Chemical |
| Purity | ≥98% (HPLC) | Tocris Bioscience, R&D Systems |
| Storage Temperature | +4°C | Tocris Bioscience, R&D Systems |
| Solubility in DMSO | Soluble to 100 mM | Tocris Bioscience, R&D Systems |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
